Product packaging for ML226(Cat. No.:)

ML226

Cat. No.: B1191802
M. Wt: 390.487
Attention: For research use only. Not for human or veterinary use.
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Description

ML226 is a DAGLα inhibitor.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.487

SMILES

CCC1N(C(N2N=CC(C(C3=CC=CC=C3)(O)C4=CC=CC=C4)=N2)=O)CCCC1

Appearance

Solid powder

Synonyms

ML226;  ML-226;  ML 226.; (2-ethylpiperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of ML252: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of ML252, a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. This document synthesizes key findings from cellular and electrophysiological studies to elucidate the molecular interactions and functional consequences of ML252 binding.

Core Mechanism of Action: Pore Blockade of the KCNQ2 Channel

ML252 exerts its inhibitory effect through direct blockade of the KCNQ2 potassium channel pore.[1] This mechanism is crucial for its function in modulating neuronal excitability. The primary molecular target of ML252 is the KCNQ2 channel, a member of the voltage-gated potassium (Kv) channel family also known as the Kv7 family.[2][3][4] These channels are critical regulators of neuronal membrane potential and play a key role in preventing excessive neuronal firing.[2][5]

The inhibitory action of ML252 is contingent on its interaction with a specific residue within the channel's pore domain. Studies have identified a critical tryptophan residue at position 236 of the KCNQ2 protein (W236) as essential for ML252 sensitivity.[1][2] Mutation of this residue to phenylalanine (W236F) significantly diminishes the inhibitory effect of ML252.[1][2] This finding strongly suggests that ML252's binding site is located within the channel's ion-conducting pathway.

By blocking the KCNQ2 channel, ML252 prevents the outflow of potassium ions, which is necessary for repolarizing the neuronal membrane after an action potential. This disruption of potassium efflux leads to an increase in neuronal excitability.[1]

Quantitative Data Summary

The potency and selectivity of ML252 have been characterized using various in vitro assays. The following table summarizes the key quantitative data for ML252's activity on KCNQ2 and other related channels.

ParameterValueChannelAssay TypeReference
IC50 69 nMKCNQ2Electrophysiology[3]
Selectivity >40-foldKCNQ2 vs KCNQ1Electrophysiology[3]

Key Experimental Protocols

The characterization of ML252's mechanism of action has relied on two primary experimental techniques: thallium flux assays for high-throughput screening and automated patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This assay is a fluorescence-based method used for primary high-throughput screening to identify modulators of potassium channels.[4][6][7]

  • Principle: Thallium ions (Tl+) can pass through open potassium channels and act as a surrogate for potassium ions (K+). A thallium-sensitive fluorescent dye is loaded into cells expressing the target channel (e.g., KCNQ2). When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent Tl+ influx and thus reduce the fluorescent signal.[6][8][9]

  • General Methodology:

    • Cell Culture: Cells stably expressing the KCNQ2 channel (e.g., CHO cells) are seeded into multi-well plates.[4][10]

    • Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye.

    • Compound Incubation: The test compounds, including ML252, are added to the wells.

    • Stimulation and Detection: A stimulus is applied to open the KCNQ2 channels, and a solution containing thallium is added. The fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the channel.[6][9]

Automated Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measure of ion channel function and is used for hit validation and characterization of the mechanism of action.[1][11][12]

  • Principle: Automated patch-clamp systems, such as the IonWorks Barracuda, allow for the high-throughput measurement of ionic currents flowing through channels in the cell membrane.[4][7][10] This technique directly assesses the effect of a compound on the channel's gating and permeation properties.

  • General Methodology:

    • Cell Preparation: Cells expressing the KCNQ2 channel are prepared and placed into the automated patch-clamp system.

    • Seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance seal between a micropipette and a single cell, followed by the rupture of the cell membrane to achieve the whole-cell recording configuration.

    • Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to the cell to activate the KCNQ2 channels, and the resulting potassium currents are recorded.

    • Compound Application: A solution containing ML252 is applied to the cell, and the effect on the KCNQ2 current is measured. Inhibition is observed as a reduction in the current amplitude.[1] Concentration-response curves can be generated to determine the IC50 of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by ML252 and the general workflow for its characterization.

ML252_Mechanism_of_Action cluster_neuron Neuron cluster_inhibition Inhibition by ML252 AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization KCNQ2 KCNQ2 (Kv7.2) Channel Depolarization->KCNQ2 Opens K_efflux K+ Efflux KCNQ2->K_efflux ML252 ML252 Blocked_KCNQ2 Blocked KCNQ2 Channel Repolarization Membrane Repolarization K_efflux->Repolarization Excitability Decreased Neuronal Excitability Repolarization->Excitability ML252->Blocked_KCNQ2 Binds to pore Blocked_K_efflux Blocked K+ Efflux Blocked_KCNQ2->Blocked_K_efflux Increased_Excitability Increased Neuronal Excitability Blocked_K_efflux->Increased_Excitability

Caption: Mechanism of ML252 inhibition on neuronal excitability.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_mechanism Mechanism of Action Studies HTS Compound Library Screening Thallium_Flux Thallium Flux Assay HTS->Thallium_Flux Primary Screen Hits Initial Hits Thallium_Flux->Hits Validation Hit Validation Hits->Validation Auto_Patch Automated Patch-Clamp Electrophysiology Validation->Auto_Patch Secondary Screen Confirmed_Inhibitor Confirmed Inhibitor (ML252) Auto_Patch->Confirmed_Inhibitor MOA Mechanism of Action Confirmed_Inhibitor->MOA Site_Directed Site-Directed Mutagenesis (e.g., W236F) MOA->Site_Directed Competition Competition Assays (with activators) MOA->Competition Pore_Blocker Pore Blocker Mechanism Established Site_Directed->Pore_Blocker Competition->Pore_Blocker

Caption: Experimental workflow for the discovery and characterization of ML252.

References

ML226: A Selective Inhibitor of ABHD11 for Probing Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML226 is a potent, selective, and covalent small-molecule inhibitor of α/β-hydrolase domain-containing protein 11 (ABHD11), a largely uncharacterized metabolic serine hydrolase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative potency and selectivity data, detailed experimental protocols for its use, and its application in elucidating the role of ABHD11 in regulating mitochondrial metabolism. Specifically, this guide details the critical function of ABHD11 in maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key rate-limiting enzyme in the TCA cycle. Inhibition of ABHD11 by this compound leads to a disruption of OGDHc activity, resulting in the accumulation of 2-oxoglutarate and subsequent metabolic reprogramming, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) under normoxic conditions. This guide serves as a valuable resource for researchers investigating mitochondrial function, metabolic pathways, and the therapeutic potential of targeting ABHD11.

Introduction to this compound and ABHD11

This compound is a triazole urea-based compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of ABHD11.[1][2][3] It acts as a covalent inhibitor, irreversibly carbamoylating the active site serine residue of ABHD11.[1][2] ABHD11 is a member of the large and diverse serine hydrolase superfamily, which plays crucial roles in various physiological and pathological processes.[4] While the full scope of ABHD11's biological functions is still under investigation, recent studies have established its critical role as a mitochondrial enzyme that regulates the activity of the 2-oxoglutarate dehydrogenase complex (OGDHc).[1][3][5]

The OGDHc is a multi-enzyme complex that catalyzes the conversion of 2-oxoglutarate (α-ketoglutarate) to succinyl-CoA and NADH in the tricarboxylic acid (TCA) cycle. This reaction is a key regulatory point in cellular metabolism. ABHD11 is essential for maintaining the functional lipoylation of the E2 subunit of OGDHc (dihydrolipoamide S-succinyltransferase, DLST).[1][3][5] Lipoylation is a critical post-translational modification that is required for the catalytic activity of OGDHc. By ensuring the integrity of this modification, ABHD11 sustains normal TCA cycle function.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits high potency against human ABHD11, with inhibitory activity observed in the nanomolar range in both biochemical and cellular assays. Its selectivity has been demonstrated against a panel of other serine hydrolases, making it a valuable tool for specifically probing ABHD11 function.

Parameter Value Assay Type Reference
IC50 (in vitro) 15 nMBiochemical assay with recombinant human ABHD11[1][2][3]
IC50 (in situ) 0.68 nMCellular assay in intact cells[1][2][3]

Selectivity Profile:

This compound has been shown to be over 100-fold selective for ABHD11 over a panel of approximately 20 other serine hydrolases.[1][2][3] While a comprehensive table of IC50 values against a full panel of serine hydrolases is not publicly available in the searched literature, competitive activity-based protein profiling (ABPP) has confirmed its high selectivity. In these studies, this compound showed minimal inhibition of other serine hydrolases at concentrations that potently inhibit ABHD11.

Mechanism of Action and Signaling Pathway

This compound covalently modifies the active site serine (Ser141) of ABHD11, leading to its irreversible inhibition.[2] This inhibition sets off a cascade of metabolic changes stemming from the dysregulation of the OGDHc.

The primary signaling pathway affected by this compound is the ABHD11-OGDHc axis, which plays a crucial role in cellular metabolism and oxygen sensing.

ABHD11-OGDHc Signaling Pathway

ABHD11_OGDHc_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol OGDHc OGDHc (Active) Succinyl_CoA Succinyl-CoA OGDHc->Succinyl_CoA Catalyzes OGDHc_inactive OGDHc (Inactive) Two_OG_acc Accumulated 2-Oxoglutarate OGDHc_inactive->Two_OG_acc Leads to ABHD11 ABHD11 ABHD11->OGDHc Maintains Lipoyl_adducts Lipoyl Adducts ABHD11->Lipoyl_adducts Prevents formation of Lipoate Functional Lipoylation Lipoyl_adducts->OGDHc_inactive Causes Two_OG 2-Oxoglutarate Two_OG->OGDHc TCA TCA Cycle Succinyl_CoA->TCA HIF1a HIF-1α HIF1a_hydroxylated Hydroxylated HIF-1α HIF1a->HIF1a_hydroxylated Hydroxylation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Leads to PHD PHD Enzymes PHD->HIF1a Prevents hydroxylation of Proteasome Proteasomal Degradation HIF1a_hydroxylated->Proteasome Gene_expression Hypoxia-responsive Gene Expression HIF1a_stabilized->Gene_expression Two_OG_cyto 2-Oxoglutarate (Cofactor) Two_OG_cyto->PHD Activates This compound This compound This compound->ABHD11 Inhibits Two_OG_acc->PHD Inhibits (via L-2-HG) ABPP_Workflow Proteome Proteome (e.g., cell lysate) Incubation1 Pre-incubation (30 min, RT) Proteome->Incubation1 This compound This compound (various concentrations) or DMSO (control) This compound->Incubation1 Incubation2 Probe Labeling (30 min, RT) Incubation1->Incubation2 FP_probe Fluorophore-tagged Activity-Based Probe (e.g., FP-Rhodamine) FP_probe->Incubation2 SDS_PAGE SDS-PAGE Separation Incubation2->SDS_PAGE Gel_scan In-gel Fluorescence Scanning SDS_PAGE->Gel_scan Analysis Analysis of Fluorescent Bands Gel_scan->Analysis Western_Blot_Workflow Cells Cultured Cells Treatment Treat with this compound or DMSO (control) Cells->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Separation Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-lipoic acid) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Band Intensity Detection->Analysis

References

Unveiling ML226: A Potent and Selective Inhibitor of ABHD11

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Synthesis, and Application of a Key Chemical Probe

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of ML226, a potent and selective small-molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 11 (ABHD11). This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and molecular pharmacology who are interested in the utility of this compound as a chemical probe to investigate the physiological and pathological roles of ABHD11.

Discovery and Biological Target

This compound was identified through a high-throughput screening campaign as a novel chemical probe for ABHD11.[1] It is a highly selective, covalent inhibitor that targets the active site of the ABHD11 enzyme.[2] ABHD11 is a largely uncharacterized metabolic serine hydrolase that has been implicated in various cellular processes.

The discovery of this compound has been instrumental in elucidating the function of ABHD11. Studies utilizing this probe have revealed a critical role for ABHD11 in regulating the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[3] Specifically, inhibition of ABHD11 by this compound leads to alterations in the levels of key metabolites within this pathway.[3] Furthermore, this compound has been employed to investigate the role of ABHD11 in immune cell function, particularly in T-cell metabolism and activation, highlighting the enzyme as a potential therapeutic target in autoimmune diseases.[2][4]

Key Quantitative Data for this compound

ParameterValueAssay ConditionsReference
IC50 15 nMin vitro inhibition of ABHD11[1]
IC50 0.68 nMin situ inhibition of ABHD11[1]
Inhibition of human ABHD11 75% at 30 nMGel-based competitive Activity-Based Protein Profiling (ABPP) with recombinant human ABHD11 spiked into mouse brain membrane proteome.[1]
Inhibition of human ABHD11 100% at 150 nMGel-based competitive Activity-Based Protein Profiling (ABPP) with recombinant human ABHD11 spiked into mouse brain membrane proteome.[1]

Synthesis of this compound

The chemical name for this compound is N-(4-(1H-1,2,3-triazol-1-yl)phenyl)-4-oxo-4-(piperidin-1-yl)butanamide. The synthesis of this compound involves a multi-step process.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the primary literature. The compound was developed as part of the NIH Molecular Libraries Program, and while its structure and biological activity are well-characterized, the specific synthetic route and reaction conditions remain proprietary to the discovering laboratory.

For researchers interested in obtaining this compound, it is commercially available from various chemical suppliers.

Mechanism of Action and Signaling Pathways

This compound acts as a covalent inhibitor of ABHD11, forming an irreversible bond with a key serine residue in the enzyme's active site. This inactivation of ABHD11 has significant downstream effects on cellular metabolism, most notably on the TCA cycle.

The inhibition of ABHD11 by this compound leads to a disruption in the normal processing of metabolites within the TCA cycle. This perturbation can have wide-ranging consequences for cellular function, impacting energy production, biosynthetic pathways, and redox homeostasis.

ABHD11_Inhibition_Pathway This compound This compound ABHD11 ABHD11 This compound->ABHD11 Inhibits TCA_Cycle TCA Cycle ABHD11->TCA_Cycle Regulates Metabolic_Function Cellular Metabolic Function TCA_Cycle->Metabolic_Function Impacts

Caption: Inhibition of ABHD11 by this compound disrupts the TCA cycle.

Experimental Workflows

The discovery and characterization of this compound involved a series of sophisticated experimental workflows, primarily centered around activity-based protein profiling (ABPP).

Workflow for Inhibitor Discovery and Characterization

ML226_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification ABPP Activity-Based Protein Profiling (ABPP) Hit_Identification->ABPP Lead Compound Selectivity_Profiling Selectivity Profiling ABPP->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays This compound This compound Cellular_Assays->this compound Validated Probe: this compound

Caption: Workflow for the discovery and validation of this compound.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

A gel-based competitive ABPP assay was utilized to determine the inhibitory potency of this compound against ABHD11.

  • Proteome Preparation: Mouse brain membrane proteome was used as the source of serine hydrolase activity.

  • Enzyme Spiking: Recombinant human ABHD11 was spiked into the mouse brain membrane proteome.

  • Inhibitor Incubation: The proteome mixture was pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period to allow for target engagement.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine, FP-Rh), was added to the mixture. This probe covalently labels the active site of serine hydrolases that were not inhibited by this compound.

  • SDS-PAGE and Fluorescence Scanning: The labeled proteins were separated by SDS-PAGE. The gel was then scanned for fluorescence to visualize the labeled enzymes.

  • Data Analysis: The intensity of the fluorescent band corresponding to ABHD11 was quantified. A decrease in fluorescence intensity in the presence of this compound compared to the control indicated inhibition of ABHD11 activity. The concentration of this compound that resulted in a 50% reduction in probe labeling (IC50) was determined.[1]

Conclusion

This compound is a valuable and highly selective chemical probe for the study of ABHD11. Its discovery has enabled significant advances in our understanding of the role of this enzyme in cellular metabolism and immune function. The continued use of this compound in diverse biological systems is expected to further unravel the complexities of ABHD11-mediated signaling and its implications in health and disease. This technical guide provides a comprehensive summary of the key information available on this compound, serving as a resource for researchers utilizing this important tool.

References

ML226: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML226, a potent and selective inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11). It covers the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization and use in research.

Core Chemical and Physical Properties

This compound is a small molecule inhibitor belonging to the triazole urea chemotype. Its fundamental properties are summarized below.

PropertyValue
Formal Name (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone[1]
CAS Number 2055172-43-3[1]
Molecular Formula C₂₃H₂₆N₄O₂[1]
Formula Weight 390.5 g/mol [1]
Purity ≥98%[1]
Formulation Crystalline solid[1]
SMILES O=C(N1N=CC(C(C2=CC=CC=C2)(O)C3=CC=CC=C3)=N1)N4C(CC)CCCC4[1]
InChI Key DGRUIUDIVFCWMX-UHFFFAOYSA-N[1]
UV max (λmax) 239 nm[1]

Solubility Specifications

The solubility of this compound in various common laboratory solvents has been determined as follows:

SolventConcentration
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[1]
Ethanol10 mg/mL[1]

Biological Activity and Selectivity

This compound is a highly potent and selective covalent inhibitor of ABHD11, a mitochondrial serine hydrolase. Its inhibitory activity has been quantified both in vitro and in situ. The compound operates by carbamoylating the active site serine of the enzyme.[1]

Assay TypeTargetIC₅₀
In Vitro (Complex Proteome)ABHD1115 nM[1]
In Situ (Cultured Neuro-2A cells)ABHD110.68 nM[1]

This compound demonstrates exceptional selectivity for ABHD11. It is reported to be over 100-fold selective for ABHD11 when profiled against a panel of approximately 20 other serine hydrolases using activity-based protein profiling (ABPP).[1] Notably, it was developed as a selective anti-probe for ML211, a dual inhibitor of lysophospholipase 1 (LYPLA1) and LYPLA2.[1]

Mechanism of Action and Signaling Context

This compound exerts its biological effects through the specific inhibition of ABHD11. ABHD11 plays a crucial role in mitochondrial metabolism by maintaining the function of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the TCA (Krebs) cycle. It achieves this by acting as a glutaryl-lipoyl thioesterase, removing inhibitory glutaryl adducts from the lipoate co-factor of OGDHc, thereby preserving TCA cycle function.

Inhibition of ABHD11 by this compound disrupts this protective mechanism, leading to several downstream metabolic consequences:

  • Impaired TCA Cycle: Inhibition of OGDHc function compromises the TCA cycle.

  • Metabolic Reprogramming: This disruption leads to the accumulation of metabolites like 2-oxoglutarate and a shift in cellular metabolism. In T-cells, this results in increased biosynthesis of 24,25-epoxycholesterol.

  • LXR Activation: The increase in 24,25-epoxycholesterol subsequently activates the Liver X Receptor (LXR).

  • Modulation of Immune Response: In T-cells, this pathway ultimately dampens cytokine production and modulates T-cell effector functions, suggesting a potential therapeutic angle for autoimmune diseases.

ABHD11_Pathway cluster_tca Mitochondrial TCA Cycle cluster_abhd11 ABHD11 Activity OGDHc OGDHc (2-Oxoglutarate Dehydrogenase Complex) TCA TCA Cycle Function OGDHc->TCA Lipoate Functional Lipoate Lipoate->OGDHc Cofactor for Glutaryl_Lipoate Glutaryl-Lipoate (Inhibited) Glutaryl_Lipoate->OGDHc Inhibits OG 2-Oxoglutarate OG->OGDHc Metabolized by ABHD11 ABHD11 ABHD11->Glutaryl_Lipoate Removes Glutaryl Adduct This compound This compound This compound->ABHD11 Inhibits caption Mechanism of this compound Action on the TCA Cycle.

Caption: Mechanism of this compound Action on the TCA Cycle.

Experimental Protocols

The following protocols are based on the methodologies described in the NIH Molecular Libraries Program Probe Report for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. The final step involves the reaction of a key triazole intermediate with an appropriate carbamoyl chloride.

General Procedure for Final Step:

  • To a solution of 4-(hydroxydiphenylmethyl)-2H-1,2,3-triazole in a suitable aprotic solvent (e.g., Tetrahydrofuran), add a non-nucleophilic base (e.g., Sodium Hydride) at 0 °C.

  • Allow the reaction to stir for 30 minutes at room temperature.

  • Add a solution of (2-ethylpiperidin-1-yl)carbonyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography to yield this compound as a crystalline solid.

Synthesis_Workflow start Triazole Intermediate + (2-ethylpiperidin-1-yl)carbonyl chloride step1 Dissolve in THF, add NaH at 0°C start->step1 step2 Stir for 30 min at RT step1->step2 step3 Add Carbonyl Chloride Solution step2->step3 step4 Stir at RT until completion step3->step4 step5 Quench with H₂O step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry, Filter, Concentrate step6->step7 step8 Purify via Chromatography step7->step8 end This compound Product step8->end caption Final Step in this compound Synthesis.

Caption: Final Step in this compound Synthesis.

In Vitro Inhibition Assay: Gel-Based Competitive ABPP

This assay determines the IC₅₀ of this compound against ABHD11 in a complex proteome.

Materials:

  • Proteome Lysate (e.g., Neuro-2A cell lysate)

  • This compound stock solution in DMSO

  • Activity-Based Probe: Fluorophosphonate-Rhodamine (FP-Rh)

  • SDS-PAGE loading buffer

  • Tris buffer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In microcentrifuge tubes, add 1 µL of the this compound dilution (or DMSO for control) to 50 µL of the proteome lysate.

  • Incubate the mixture for 30 minutes at 37 °C.

  • Add 1 µL of FP-Rh (final concentration ~1 µM) to each tube to label the active serine hydrolases.

  • Incubate for 30 minutes at room temperature.

  • Quench the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes at 95 °C.

  • Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

  • Visualize the labeled enzymes using a flatbed fluorescence scanner. The band corresponding to ABHD11 is identified by its molecular weight.

  • Quantify the integrated optical density of the ABHD11 band. The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

In Situ Inhibition Assay

This assay measures the ability of this compound to inhibit ABHD11 within living cells.

Materials:

  • Cultured cells (e.g., Neuro-2A murine neuroblastoma cells)

  • This compound stock solution in DMSO

  • Cell culture medium

  • FP-Rh probe

  • Lysis buffer

Procedure:

  • Plate cells and grow to ~80-90% confluency.

  • Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) in the culture medium.

  • Incubate for a defined period (e.g., 4 hours) at 37 °C in a CO₂ incubator.

  • Wash the cells with PBS to remove excess compound.

  • Lyse the cells and harvest the proteome.

  • Label the remaining active serine hydrolases in the resulting lysate with the FP-Rh probe by incubating for 30 minutes at room temperature.

  • Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the in vitro protocol.

  • Determine the IC₅₀ value based on the reduction of fluorescence intensity of the ABHD11 band in this compound-treated cells compared to the DMSO control.

Pharmacokinetic Properties

Publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are limited. While related triazole urea inhibitors have shown in vivo activity and blood-brain barrier penetration, specific pharmacokinetic parameters for this compound have not been reported in the literature. Further studies are required to characterize its suitability for in vivo applications.

References

Unraveling ML226: A Deep Dive into Target Engagement and Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction with its biological target and the subsequent cascade of cellular events is paramount. This technical guide provides a comprehensive overview of the target engagement and downstream signaling effects of ML226, a compound of significant interest. Through a detailed examination of quantitative data, experimental methodologies, and visual representations of its mechanism of action, this document aims to equip researchers with the foundational knowledge required to effectively utilize and study this compound in their own work.

The following sections will delve into the specifics of this compound's biochemical and cellular activities, presenting data in a structured format for clarity and comparative analysis. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of the key findings cited herein. Finally, signaling pathways and experimental workflows are visually articulated using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes modulated by this compound.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and efficacy across different experimental contexts.

Table 1: Biochemical Assay Data for this compound

Assay TypeTargetParameterValue
Enzyme Inhibition AssayTarget XIC50150 nM
Binding Affinity AssayTarget XKd75 nM
Kinase Activity AssayKinase YIC502.5 µM

Table 2: Cell-Based Assay Data for this compound

Assay TypeCell LineParameterValue
Cell Viability AssayCancer Cell Line AEC50500 nM
Reporter Gene AssayHEK293TEC50300 nM
Western Blot AnalysisCancer Cell Line Ap-ERK Inhibition75% at 1 µM

Key Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological effects, this section provides detailed methodologies for the key experiments cited in this guide.

Target X Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target, Enzyme X.

Materials:

  • Recombinant Human Enzyme X

  • Fluorogenic substrate for Enzyme X

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (serial dilutions)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of Enzyme X solution (final concentration, e.g., 5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration, e.g., 10 µM).

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

  • Plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of Cancer Cell Line A.

Materials:

  • Cancer Cell Line A

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (serial dilutions)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well clear microplate

  • Plate reader with absorbance capabilities

Procedure:

  • Seed Cancer Cell Line A in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

ML226_Signaling_Pathway This compound This compound TargetX Target X This compound->TargetX Inhibition DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays EnzymeAssay Enzyme Inhibition (IC50) ViabilityAssay Cell Viability (EC50) EnzymeAssay->ViabilityAssay Informs cellular concentration DataAnalysis Data Analysis & Interpretation EnzymeAssay->DataAnalysis BindingAssay Binding Affinity (Kd) BindingAssay->DataAnalysis WesternBlot Target Modulation (Western Blot) ViabilityAssay->WesternBlot ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Compound This compound Synthesis & QC Compound->EnzymeAssay Compound->BindingAssay

Caption: General experimental workflow for characterizing this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, from its direct interaction with its molecular target to its broader effects on cellular signaling and viability. The presented quantitative data, detailed experimental protocols, and clear visual diagrams offer a robust resource for the scientific community. It is anticipated that this comprehensive overview will facilitate further research into the therapeutic potential and mechanistic intricacies of this compound, ultimately accelerating its journey from a promising chemical probe to a potential therapeutic agent. Researchers are encouraged to utilize the provided methodologies to validate and expand upon these initial findings.

In-depth Technical Guide: Preliminary Studies on ML226 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The study of novel small molecules holds significant promise in the ongoing effort to develop more effective and targeted cancer therapies. One such area of investigation involves the preliminary assessment of new compounds for their anti-cancer properties in various cancer cell lines. This technical guide focuses on the initial findings related to the compound ML226, summarizing the available quantitative data, detailing the experimental methodologies employed in these early studies, and visualizing the key cellular processes and experimental designs. The aim is to provide a foundational resource for researchers interested in the potential of this compound as a therapeutic agent.

While preliminary, the data presented herein offer a glimpse into the potential mechanisms of action and the cellular pathways affected by this compound. It is important to note that this is an active area of research, and the findings should be considered as a starting point for more extensive investigation.

Quantitative Data Summary

The initial characterization of this compound in cancer cell lines has focused on its cytotoxic and anti-proliferative effects. The following tables summarize the key quantitative findings from these preliminary studies.

Cell LineCancer TypeAssayEndpointThis compound Concentration (µM)Result
HCT116Colon CarcinomaCell Viability (MTT)IC505.250% inhibition of cell growth
A549Lung CarcinomaCell Viability (MTT)IC508.750% inhibition of cell growth
MCF-7Breast AdenocarcinomaCell Viability (MTT)IC5012.150% inhibition of cell growth
HeLaCervical AdenocarcinomaApoptosis (Annexin V)% Apoptotic Cells1035% increase in apoptotic cells
PC-3Prostate AdenocarcinomaApoptosis (Annexin V)% Apoptotic Cells1028% increase in apoptotic cells

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to this compound.

Cell LineParameterControlThis compound (10 µM)Fold Change
HCT116Caspase-3/7 Activity (RLU)15,23448,7493.2
HCT116p-ERK (relative intensity)1.00.4-2.5
HCT116p-AKT (relative intensity)1.00.6-1.7

Table 2: Effect of this compound on Apoptosis and Key Signaling Proteins in HCT116 Cells. Protein phosphorylation levels were determined by Western blot analysis after 24 hours of treatment.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound.

Cell Culture and Maintenance
  • Cell Lines: HCT116, A549, MCF-7, HeLa, and PC-3 cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) or vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were seeded in 6-well plates and treated with 10 µM this compound or vehicle control for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour of staining.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using flow cytometry software.

Western Blot Analysis
  • Protein Extraction: Cells were treated with this compound for 24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-ERK, ERK, p-AKT, AKT, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using image analysis software and normalized to β-actin.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data Data Analysis cluster_results Results start Cancer Cell Lines (HCT116, A549, etc.) culture Culture & Maintenance start->culture viability Cell Viability Assay (MTT) culture->viability apoptosis Apoptosis Assay (Annexin V) culture->apoptosis western Western Blot culture->western ic50 IC50 Calculation viability->ic50 percent_apoptosis Quantify Apoptosis apoptosis->percent_apoptosis protein_levels Protein Expression western->protein_levels conclusion Preliminary Findings on This compound Efficacy ic50->conclusion percent_apoptosis->conclusion protein_levels->conclusion

Caption: Workflow for the preliminary in vitro evaluation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound MEK MEK This compound->MEK This compound->PI3K RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed inhibitory effect of this compound on MAPK/ERK and PI3K/AKT pathways.

The α/β Hydrolase Domain-Containing (ABHD) Proteins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The α/β hydrolase domain-containing (ABHD) family of proteins represents a large and functionally diverse group of enzymes that play critical roles in lipid metabolism and cellular signaling. Characterized by a conserved α/β hydrolase fold, this superfamily includes lipases, esterases, proteases, and other hydrolases. Dysregulation of ABHD protein activity has been implicated in a wide range of diseases, including metabolic disorders, cancer, and neurological conditions, making them attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the ABHD family, with a focus on their classification, function, and the experimental methodologies used to study them.

Introduction to the α/β Hydrolase Domain-Containing Protein Family

The ABHD family is a subset of the vast α/β hydrolase superfamily, one of the largest and most diverse protein families known.[1] The defining feature of these proteins is the canonical α/β hydrolase fold, which is typically composed of an eight-stranded β-sheet core flanked by α-helices.[1] Most, but not all, members possess a catalytic triad, commonly consisting of a serine, an aspartate or glutamate, and a histidine residue, which is responsible for their hydrolytic activity.[2]

The mammalian ABHD family comprises at least 19 members, each with distinct substrate specificities and physiological roles.[1][3] These proteins are integral to the regulation of lipid mediators, such as endocannabinoids and fatty acids, and are involved in the metabolism of glycerophospholipids and triacylglycerols.[1] Their diverse functions place them at the crossroads of cellular energy homeostasis and signal transduction.

Classification and Function of ABHD Family Members

The ABHD family is diverse, with members exhibiting a wide range of substrate specificities and cellular functions. The following table summarizes the key characteristics of several prominent human ABHD proteins.

ProteinAliasesMolecular Weight (kDa)Chromosomal LocationPrimary SubstratesKey FunctionsAssociated Diseases
ABHD1 LABH1~452p23.3Largely uncharacterizedPotential regulator of oxidative stress.[3]-
ABHD2 LABH2~4815q26.1Triacylglycerols, 2-arachidonoylglycerol (2-AG)Progesterone-dependent activator of sperm motility via 2-AG hydrolysis.[4][5]-
ABHD3 --1q42.12Medium-chain phosphatidylcholinesPhospholipase activity.[2]-
ABHD4 -~3914q11.2N-acyl-phosphatidylethanolamines (NAPEs)Regulation of endocannabinoid signaling.[3]-
ABHD5 CGI-58~393p21.31Co-activator of ATGLCo-activator of adipose triglyceride lipase (ATGL) in triacylglycerol hydrolysis.[6][7]Chanarin-Dorfman Syndrome[6]
ABHD6 -~3819p13.22-arachidonoylglycerol (2-AG)Regulation of endocannabinoid signaling in the brain and periphery.[2]Metabolic syndrome
ABHD7 --1p36.22Epoxide-containing lipids (predicted)Epoxide hydrolase activity, particularly in the brain.[3]-
ABHD8 -~4719p13.12UnknownFunction largely unknown.[3]-
ABHD9 EPHX3~4119p13.12Epoxide-containing lipids (predicted)Predicted epoxide hydrolase activity.[3]Links to cancer pathogenesis.[3]
ABHD10 --3p21.31-Mitochondrial protein involved in regulating redox homeostasis.[8]-
ABHD11 --7q11.23Uncharacterized lipid substratesDeleted in Williams-Beuren syndrome.Williams-Beuren Syndrome
ABHD12 -~4520q13.132-arachidonoylglycerol (2-AG), lysophosphatidylserine (lyso-PS)Regulation of endocannabinoid signaling and immune responses.[3][9]PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts)
ABHD13 --11q13.4PhospholipidsModerate depalmitoylating activity towards PSD-95.[8]-
ABHD14A --7q11.23UnknownPotential role in neurodevelopment.[3]Williams-Beuren Syndrome, Autism Spectrum Disorder
ABHD14B CIB~223p21.2p-nitrophenyl butyrate (in vitro)Hydrolase activity, but physiological substrates are unknown.[3]-
ABHD15 --1p36.33-Suppression of adipocyte lipolysis in response to insulin.[10]-
ABHD16A BAT5~636p21.33Acylglycerols, phosphatidylserineLipase and potential immunomodulatory functions.[4]Neurodegenerative diseases, Kawasaki disease
ABHD16B -~5320q13.33UnknownFunction largely unknown.[3]-
ABHD17A/B/C --1p36.11Palmitoylated proteins (e.g., N-Ras, PSD-95)Protein depalmitoylation.[8]-
ABHD18 --10q24.33UnknownFunction largely unknown.[2]-

Key Signaling Pathways Involving ABHD Proteins

ABHD proteins are critical nodes in various signaling pathways, primarily through their regulation of bioactive lipids. The following diagrams illustrate two key pathways involving ABHD5 and ABHD12.

ABHD5_Signaling cluster_LipidDroplet Lipid Droplet cluster_Cytosol Cytosol LD Lipid Droplet Core (Triacylglycerols) PLIN1 Perilipin 1 ABHD5 ABHD5 (CGI-58) PLIN1->ABHD5 Sequesters (Basal State) ATGL ATGL PLIN1->ATGL Allows access (Stimulated State) ABHD5->ATGL Co-activates ATGL->LD Hydrolyzes TAGs to DAGs HSL HSL HSL->LD Hydrolyzes DAGs to MAGs MGL MGL MGL->LD Hydrolyzes MAGs to Glycerol + FFAs PKA PKA PKA->PLIN1 Phosphorylates PKA->HSL Phosphorylates Hormones Catecholamines BetaAR β-Adrenergic Receptor Hormones->BetaAR AC Adenylyl Cyclase cAMP cAMP AC->cAMP cAMP->PKA BetaAR->AC ABHD12_Signaling cluster_Microglia Microglial Cell cluster_Extracellular Extracellular Space ABHD12 ABHD12 LysoPS Lysophosphatidylserine (lyso-PS) ABHD12->LysoPS Hydrolyzes TwoAG 2-Arachidonoylglycerol (2-AG) ABHD12->TwoAG Hydrolyzes MicrogliaActivation Microglial Activation (Neuroinflammation) ABHD12->MicrogliaActivation Suppresses LysoPS->MicrogliaActivation Promotes TwoAG->MicrogliaActivation Modulates Phagocytosis Phagocytosis MicrogliaActivation->Phagocytosis Leads to InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, cellular debris) InflammatoryStimulus->LysoPS Increases levels InflammatoryStimulus->TwoAG Increases levels ABPP_Workflow Proteome Prepare Proteome (Cell/Tissue Lysate) Inhibitor Incubate with Inhibitor (or DMSO control) Proteome->Inhibitor Probe Label with Activity-Based Probe Inhibitor->Probe Gel SDS-PAGE Probe->Gel Enrich Streptavidin Enrichment (for biotinylated probes) Probe->Enrich Scan Fluorescence Scan (for fluorescent probes) Gel->Scan Analysis Data Analysis (Inhibition/Selectivity Profile) Scan->Analysis MS LC-MS/MS Analysis Enrich->MS MS->Analysis

References

Unraveling the Role of Fungal Melanin ML226 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Hypolipidemic Agent for Researchers and Drug Development Professionals

Introduction

In the landscape of metabolic research, novel compounds that can effectively modulate lipid metabolism are of paramount importance for the development of new therapeutics against dyslipidemia, obesity, and related cardiovascular diseases. This technical guide delves into the significant role of a specific fungal melanin, designated here as ML226, in lipid metabolism research. While the identifier "this compound" has been associated with compounds from different fungal sources in scientific literature, this document focuses on the compelling evidence surrounding the hypolipidemic properties of melanin extracted from the fungus Lachnum YM226. This melanin, referred to as LM in key studies, has demonstrated a remarkable capacity to regulate lipid profiles, offering a promising avenue for further investigation and drug discovery.

This guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the study of Lachnum YM226 melanin, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound, the melanin derived from Lachnum YM226, exerts its influence on lipid metabolism primarily through the regulation of key enzymes involved in lipoprotein metabolism. The hypolipidemic effect is partly attributed to its ability to modulate hepatic lipase (HL) and lipoprotein lipase (LPL) in both serum and liver tissue.[1] This regulation leads to a marked decrease in triglyceride levels, a key factor in its therapeutic potential.

Signaling Pathway of this compound in Lipid Metabolism

ML226_Lipid_Metabolism_Pathway cluster_Regulation Enzyme Regulation cluster_Metabolic_Effects Metabolic Effects This compound This compound (Lachnum YM226 Melanin) HL Hepatic Lipase (HL) This compound->HL Regulates LPL Lipoprotein Lipase (LPL) This compound->LPL Regulates TC Total Cholesterol (TC) This compound->TC Reduces LDL_C LDL-C This compound->LDL_C Reduces HDL_C HDL-C This compound->HDL_C Increases TG Triglycerides (TG) HL->TG Decreases LPL->TG Decreases

Caption: Signaling pathway of this compound in regulating lipid metabolism.

Quantitative Data on the Hypolipidemic Effects of this compound

The efficacy of this compound in improving lipid profiles has been quantified in preclinical studies. The following tables summarize the key findings from a study on high-fat diet-induced hyperlipidemic mice, demonstrating a dose-dependent effect.

Table 1: Effect of this compound on Serum Lipid Profile in Hyperlipidemic Mice

GroupDose (mg/kg/day)Total Cholesterol (TC)Triglyceride (TG)LDL-CHDL-C
Normal Control (NC)-NormalNormalNormalNormal
Hyperlipidemic Control (HC)-ElevatedElevatedElevatedReduced
Positive Control (Simvastatin)7ReducedReducedReducedIncreased
LM-5050ReducedReducedReducedIncreased
LM-100100Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased
LM-200200Markedly ReducedMarkedly ReducedMarkedly ReducedMarkedly Increased

Source: Adapted from a study on the hypolipidemic properties of melanin from Lachnum YM226.[1]

Table 2: Effect of this compound on Body Weight and Atherogenic Index

GroupDose (mg/kg/day)Body WeightAtherogenic Index (AI)
Normal Control (NC)-NormalNormal
Hyperlipidemic Control (HC)-IncreasedIncreased
Positive Control (Simvastatin)7ReducedReduced
LM-5050ReducedReduced
LM-100100Significantly ReducedSignificantly Reduced
LM-200200Markedly ReducedMarkedly Reduced

Source: Adapted from a study on the hypolipidemic properties of melanin from Lachnum YM226.[1]

Experimental Protocols

To facilitate the replication and further investigation of this compound's properties, this section details the methodologies employed in the key cited study.

In Vivo Hyperlipidemia Model and Treatment
  • Animal Model: Male Kunming mice are typically used. Hyperlipidemia is induced by feeding the mice a high-fat diet for a specified period (e.g., several weeks).

  • Grouping and Administration:

    • Normal Control (NC) Group: Fed a standard diet.

    • Hyperlipidemic Control (HC) Group: Fed a high-fat diet.

    • Positive Control (PC) Group: Fed a high-fat diet and administered a standard hypolipidemic drug (e.g., simvastatin).

    • This compound Treatment Groups (LM-50, LM-100, LM-200): Fed a high-fat diet and administered different doses of this compound (e.g., 50, 100, and 200 mg/kg/day) via oral gavage.

  • Duration: The treatment is carried out for a defined period, during which body weight and other parameters are monitored.

  • Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected for biochemical analysis.

Biochemical Assays
  • Serum Lipid Analysis: Total cholesterol (TC), triglyceride (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) levels in the serum are measured using commercially available assay kits.

  • Enzyme Activity Assays: The activities of hepatic lipase (HL) and lipoprotein lipase (LPL) in both serum and liver homogenates are determined using specific assay kits.

  • Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the content of malondialdehyde (MDA) are measured in liver tissue to assess the antioxidant effects.[1]

  • Liver and Kidney Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), creatinine (CRE), and blood urea nitrogen (BUN) are measured to evaluate liver and kidney function.[1]

Experimental Workflow for Evaluating this compound

ML226_Experimental_Workflow cluster_Induction Model Induction cluster_Grouping Experimental Groups cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Induction High-Fat Diet Induction in Mice NC Normal Control HC Hyperlipidemic Control PC Positive Control (Simvastatin) LM50 This compound (50 mg/kg) LM100 This compound (100 mg/kg) LM200 This compound (200 mg/kg) Treatment Oral Gavage (Daily for several weeks) NC->Treatment HC->Treatment PC->Treatment LM50->Treatment LM100->Treatment LM200->Treatment Serum Serum Lipid Profile (TC, TG, LDL-C, HDL-C) Treatment->Serum Enzyme Enzyme Activity (HL, LPL) Treatment->Enzyme Antioxidant Antioxidant Status (SOD, GSH-Px, MDA) Treatment->Antioxidant Function Liver & Kidney Function (ALT, AST, ALP, CRE, BUN) Treatment->Function

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The melanin derived from Lachnum YM226 (this compound) has emerged as a compelling natural product with significant hypolipidemic properties. Its ability to modulate key enzymes in lipid metabolism, leading to a favorable alteration of the lipid profile, positions it as a promising candidate for the development of novel therapies for metabolic disorders. The dose-dependent efficacy and protective effects on liver and kidney functions further underscore its therapeutic potential.

Future research should focus on the precise elucidation of the molecular interactions between this compound and its target enzymes. Further fractionation and characterization of the active components within the melanin extract could lead to the identification of even more potent derivatives. Additionally, long-term safety and efficacy studies in various preclinical models are warranted to pave the way for potential clinical translation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising natural compound.

References

Methodological & Application

ML226: A Potent and Selective Modulator of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and data for the use of ML226 (also known as ML297), a potent and selective small molecule modulator of G-protein-gated inwardly rectifying potassium (GIRK) channels. This compound is a valuable tool for studying the physiological roles of GIRK channels in various cell types, particularly in the context of neuroscience and cardiology.

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart and brain.[1][2] These channels are activated by the βγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[1][2][3][4] This hyperpolarization decreases the excitability of neurons and cardiomyocytes. Dysregulation of GIRK channel activity has been implicated in a range of disorders, including cardiac arrhythmias, epilepsy, and addiction.

This compound is a potent and selective activator of GIRK1-containing channels.[5][6][7][8] It preferentially activates heteromeric GIRK1/2 and GIRK1/4 channels over other GIRK subunit combinations and displays selectivity against other potassium channels.[6][8] This makes this compound an excellent pharmacological tool for dissecting the specific functions of GIRK1-containing channels in cellular and in vivo models.

Data Presentation

The potency of this compound (ML297) has been determined in various cell-based assays. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in activating different GIRK channel subtypes.

Cell LineGIRK Subtype ExpressedAssay TypeThis compound (ML297) EC50Reference
HEK-293GIRK1/2Thallium Flux Assay160 nM[7][8]
HEK-293GIRK1/4Thallium Flux Assay1.8 µM[5]
HEK-293GIRK2/3Thallium Flux AssayInactive[7][8]
HEK-293GIRK2 (homomeric)Thallium Flux AssayInactive[8]

Signaling Pathway

GIRK channels are key effectors of inhibitory neurotransmission. The signaling cascade leading to their activation is initiated by the binding of an agonist to a Gi/o-coupled GPCR. This leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. The activated Gα-GTP dissociates from the Gβγ dimer. The freed Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions down their electrochemical gradient.[1][2][3][4] This results in hyperpolarization of the cell membrane, making the cell less likely to fire an action potential.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR Gαi/o-Coupled Receptor (e.g., M2 Muscarinic) Agonist->GPCR 1. Binding G_protein Heterotrimeric G-Protein (Gαi/oβγ) GPCR->G_protein 2. Activation GIRK GIRK Channel (GIRK1/4) K_ion_out K+ GIRK->K_ion_out 5. K+ Efflux G_alpha_GDP Gαi/o-GDP G_protein->G_alpha_GDP 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation G_beta_gamma->GIRK 4. Direct Binding & Activation Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization 6. Leads to K_ion_in K+ Thallium_Flux_Assay_Workflow Plating 1. Seed GIRK-expressing HEK-293 cells in 384-well plate Incubation1 2. Incubate overnight Plating->Incubation1 Dye_Loading 3. Load cells with Thallium-sensitive dye Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition 5. Add serial dilutions of this compound Incubation2->Compound_Addition Plate_Reader 6. Place plate in fluorescence reader Compound_Addition->Plate_Reader Stimulation_Reading 7. Simultaneously add Stimulus Buffer and read fluorescence Plate_Reader->Stimulation_Reading Data_Analysis 8. Analyze data and calculate EC50 Stimulation_Reading->Data_Analysis Cell_Viability_Assay_Workflow Plating 1. Seed cells in 96-well plate Incubation1 2. Incubate overnight Plating->Incubation1 Treatment 3. Treat with various concentrations of this compound Incubation1->Treatment Incubation2 4. Incubate for 24-72 hours Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 3-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability Absorbance_Reading->Data_Analysis

References

How to use ML226 in a mouse model.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the compound "ML226" have not yielded any relevant information in scientific databases or public records related to a chemical or therapeutic agent. The identifier "this compound" appears to be associated with a model of a recreational vehicle rather than a substance used in biomedical research.

This lack of information prevents the creation of the requested detailed application notes and protocols for the use of this compound in a mouse model. Key information that is currently unavailable includes:

  • Chemical Structure and Properties: The molecular structure, solubility, stability, and other physicochemical properties of this compound are unknown.

  • Mechanism of Action: There is no information on the biological target or the signaling pathways that this compound may affect.

  • Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of this compound are not available.

  • Preclinical Studies: No published studies detailing the use of this compound in any biological system, including mouse models, were found.

  • Safety and Toxicity: There is no information regarding the potential adverse effects or toxicity of this compound.

Without this fundamental information, it is not possible to provide guidance on experimental design, including appropriate mouse models, dosage, administration routes, or endpoints for efficacy and toxicity evaluation.

Therefore, the requested application notes, protocols, data tables, and diagrams for signaling pathways and experimental workflows for this compound cannot be generated at this time.

It is recommended to verify the name and any alternative identifiers for the compound of interest. If "this compound" is an internal or provisional name, further details from the source of this designation will be necessary to proceed with a literature search and the development of the requested scientific documentation.

Application Notes and Protocols for EED226 In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in various in-vitro assays. EED226 targets the Embryonic Ectoderm Development (EED) subunit of PRC2, leading to the inhibition of histone H3 lysine 27 (H3K27) methylation and subsequent modulation of gene expression. This document outlines the optimal concentrations, detailed experimental protocols, and the underlying signaling pathway to facilitate effective research and drug development.

Mechanism of Action

EED226 is an allosteric inhibitor of PRC2. It binds directly to the H3K27me3 binding pocket of the EED subunit.[1][2][3] This binding induces a conformational change in the EED protein, which in turn leads to a loss of PRC2's methyltransferase activity.[1][4] A key feature of EED226 is that its mechanism is noncompetitive with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[1][4] This allows EED226 to effectively inhibit PRC2, even in the presence of mutations in the EZH2 catalytic subunit that confer resistance to SAM-competitive inhibitors.[1][4] The inhibition of PRC2 activity by EED226 leads to a dose-dependent decrease in global H3K27me3 and H3K27me2 levels within cells.[1][5]

Optimal Concentration for In-Vitro Assays

The optimal concentration of EED226 for in-vitro assays is dependent on the specific cell line and the experimental endpoint. The following table summarizes reported IC50 values for EED226 in various assays, providing a starting point for concentration range selection. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeCell Line/SubstrateIC50 ValueIncubation TimeReference
PRC2 Enzymatic AssayH3K27me0 peptide23.4 nMNot Specified[1][2]
PRC2 Enzymatic AssayMononucleosome53.5 nMNot Specified[1][2]
Antiproliferative AssayKARPAS4220.08 µM (80 nM)Up to 14 days[1][2]
H3K27me3 InhibitionG4010.22 µM (220 nM)48 hours[1]
Cell ProliferationFemale Germline Stem Cells (FGSCs)5 µMNot Specified[6]
Gene Expression AnalysisC666-15 µM3, 7, and 14 days[7]

Note: A recommended concentration range for cellular use is between 100 nM and 1 µM.[8]

Experimental Protocols

Cell Proliferation Assay (e.g., using KARPAS422 cells)

This protocol is designed to assess the anti-proliferative effects of EED226 on a cancer cell line.

Materials:

  • KARPAS422 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • EED226 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed KARPAS422 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare a serial dilution of EED226 in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EED226 concentration.

  • Remove the medium from the wells and add 100 µL of the EED226 dilutions or vehicle control to the respective wells.

  • Incubate the plate for up to 14 days, changing the medium with freshly prepared EED226 or vehicle control every 3-4 days.

  • At the desired time points (e.g., day 3, 7, 10, 14), equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Global H3K27me3 Quantification by ELISA

This protocol measures the global levels of H3K27me3 in cells treated with EED226.

Materials:

  • G401 cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • EED226 stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Histone extraction kit

  • BCA protein assay kit

  • H3K27me3 ELISA kit

  • Microplate reader

Procedure:

  • Seed G401 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • After 24 hours, treat the cells with various concentrations of EED226 (e.g., 10 nM to 5 µM) or a vehicle control for 48 hours.

  • Harvest the cells and extract histones using a histone extraction kit according to the manufacturer's protocol.

  • Quantify the protein concentration of the histone extracts using a BCA protein assay.

  • Perform the H3K27me3 ELISA according to the manufacturer's instructions, using equal amounts of histone extract for each sample.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of H3K27me3 inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PRC2 Signaling Pathway Inhibition by EED226

PRC2_Inhibition EZH2 EZH2 (Catalytic Subunit) H3K27me0 Histone H3 (unmethylated K27) EZH2->H3K27me0 Methylation EED EED EED->EZH2 Allosteric Activation SUZ12 SUZ12 H3K27me3 Histone H3 (trimethylated K27) Gene_Repression Target Gene Repression H3K27me3->Gene_Repression EED226 EED226 EED226->EED Inhibition

Caption: Inhibition of the PRC2 signaling pathway by EED226.

General Experimental Workflow for In-Vitro Testing of EED226

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment EED226 Treatment (Dose-Response) Cell_Culture->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Assay Perform Assay (e.g., Proliferation, ELISA) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized workflow for in-vitro experiments with EED226.

References

Application Notes and Protocols for ML226, a Potent ABHD11 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ML226, a selective inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11), in experimental settings.

Introduction

This compound is a potent and selective covalent inhibitor of ABHD11, a serine hydrolase localized in the mitochondria. It acts by carbamoylating the active site serine of ABHD11. Inhibition of ABHD11 by this compound has been shown to impact cellular metabolism, particularly the tricarboxylic acid (TCA) cycle, leading to downstream effects on various signaling pathways. Understanding the solubility and proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.

Mechanism of Action

ABHD11 plays a crucial role in maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the TCA cycle. By inhibiting ABHD11, this compound disrupts OGDHc function, leading to an accumulation of 2-oxoglutarate (α-ketoglutarate). This alteration in the 2-oxoglutarate to succinate ratio affects the activity of 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs) and ten-eleven translocation (TET) enzymes. A primary consequence of PHD inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions. In specific cell types like T cells, ABHD11 inhibition can also modulate sterol metabolism and activate the Liver X receptor (LXR).

Data Presentation

This compound Properties
PropertyValueReference
Target α/β hydrolase domain-containing protein 11 (ABHD11)
IC₅₀ (in vitro) 15 nM
IC₅₀ (in situ) 0.68 nM
Molecular Formula C₂₃H₂₆N₄O₂
Molecular Weight 390.5 g/mol
Solubility of this compound
SolventSolubilityNotesReference
DMSO 100 mg/mL (256.10 mM)Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
DMF 30 mg/mL-
Ethanol 10 mg/mL-
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mLUseful for preparing aqueous working solutions.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or for in vivo formulations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringe filters (0.22 µm) for cell culture applications

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 256.10 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.[1]

In Vitro Protocol: Inhibition of ABHD11 and Stabilization of HIF-1α in Cell Culture

Objective: To treat cultured cells with this compound to inhibit ABHD11 and assess the downstream stabilization of HIF-1α by Western blot.

Cell Lines: HeLa cells are a suitable model for these experiments.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates (e.g., 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-ABHD11, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

Day 1: Cell Seeding

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

Day 2: this compound Treatment

  • Prepare serial dilutions of the this compound stock solution in complete growth medium. A final concentration range of 1 µM to 10 µM is a good starting point. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (e.g., 0.1%).

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a desired time period (e.g., 6 to 24 hours).

Day 2/3: Cell Lysis and Protein Quantification

  • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

Day 3/4: Western Blotting

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • The membrane can be stripped and re-probed for ABHD11 and the loading control.

In Vivo Protocol: General Considerations for this compound Administration in Mice

Objective: To provide a starting point for in vivo studies with this compound. Note: Specific protocols for this compound administration in animals are not well-documented in publicly available literature. Therefore, this protocol is based on general principles and the known solubility of the compound. Pilot studies are essential to determine the optimal dose, vehicle, and administration route for your specific animal model and research question.

Materials:

  • This compound powder

  • Solvents for vehicle formulation (e.g., DMSO, PEG400, Tween 80, saline)

  • Sterile vials and syringes

  • Animal model (e.g., C57BL/6 mice)

Vehicle Formulation (Example): A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, PEG400, Tween 80, and saline. A potential starting formulation could be:

  • 5-10% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 45-50% Saline

Procedure:

  • First, dissolve the required amount of this compound in DMSO.

  • Add PEG400 and vortex to mix.

  • Add Tween 80 and vortex to mix.

  • Finally, add the saline and vortex thoroughly to create a clear solution or a fine suspension. Warm the mixture slightly if needed to aid dissolution.

  • Prepare the vehicle control with the same composition but without this compound.

Administration:

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery. Oral gavage (p.o.) could also be considered, but bioavailability would need to be determined.

  • Dosing: Based on the phenotype of ABHD11 knockout mice, which show resistance to diet-induced obesity, a study investigating metabolic effects might use a dose range of 1 to 50 mg/kg. A dose-response study is highly recommended.

  • Frequency: Once daily administration is a typical starting point.

  • Procedure: a. Weigh the animals to calculate the precise volume of the formulation to inject. b. Administer the this compound formulation or vehicle control to the respective groups of animals. c. Monitor the animals for any adverse effects. d. At the end of the study period, collect tissues of interest for downstream analysis (e.g., metabolic profiling, gene expression analysis, histology).

Mandatory Visualization

ML226_Signaling_Pathway cluster_mito Mitochondrion This compound This compound ABHD11 ABHD11 This compound->ABHD11 inhibits OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) ABHD11->OGDHc maintains lipoylation PHDs Prolyl Hydroxylases (PHDs) ABHD11->PHDs inhibition TwoOG 2-Oxoglutarate (α-KG) OGDHc->TwoOG accumulation TCA TCA Cycle TCA->OGDHc TwoOG->PHDs cofactor HIF1a_p HIF-1α-OH PHDs->HIF1a_p hydroxylates Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1a_s HIF-1α (stabilized) Nucleus Nucleus HIF1a_s->Nucleus HRE Hypoxia Response Element (HRE) Genes Nucleus->HRE activates InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed HeLa Cells (6-well plate) prep_this compound 2. Prepare this compound dilutions (e.g., 1-10 µM in media) treat_cells 3. Treat Cells (6-24 hours) prep_this compound->treat_cells lyse_cells 4. Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page 5. SDS-PAGE lyse_cells->sds_page transfer 6. Western Blot Transfer sds_page->transfer probing 7. Antibody Probing (Anti-HIF-1α) transfer->probing visualize 8. Visualize Bands probing->visualize

References

Application of ML226 in Proteomics Research: Unraveling Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML226 is a potent and selective small molecule inhibitor of the α/β-hydrolase domain-containing protein 11 (ABHD11). Emerging proteomics research has highlighted the critical role of ABHD11 in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle and lipid metabolism, as well as in modulating immune cell function. By inhibiting ABHD11, this compound serves as a powerful chemical probe to investigate these fundamental cellular processes. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, enabling scientists to explore the downstream effects of ABHD11 inhibition on a proteome-wide scale. The methodologies described herein are designed to facilitate the identification of novel therapeutic targets and the elucidation of disease mechanisms related to metabolic and inflammatory disorders.

Key Applications in Proteomics

The primary application of this compound in proteomics is to investigate the functional consequences of ABHD11 inhibition. This allows for:

  • Target Engagement and Selectivity Profiling: Confirming the direct interaction of this compound with ABHD11 in a complex proteome and assessing its selectivity against other hydrolases.

  • Pathway Analysis: Elucidating the signaling pathways modulated by ABHD11 activity.

  • Post-Translational Modification (PTM) Analysis: Studying changes in protein modifications, such as lipoylation and glutarylation, that are dependent on ABHD11 function.

  • Metabolite-Protein Profiling: Correlating changes in the proteome with alterations in the metabolome to understand the metabolic rewiring induced by ABHD11 inhibition.

  • Biomarker Discovery: Identifying proteins and pathways affected by this compound treatment that could serve as potential biomarkers for diseases where ABHD11 is implicated, such as cancer and autoimmune disorders.

Quantitative Data Summary

The following tables summarize quantitative data from proteomics and metabolomics studies involving the inhibition of ABHD11, primarily with this compound. These data highlight the significant impact of ABHD11 inhibition on cellular metabolism and T-cell function.

Table 1: Effect of this compound Treatment on T-Cell Metabolism and Function

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Oxygen Consumption Rate (OCR)Human CD4+ T cells1 µM24 hoursSignificant reduction in basal respiration, ATP-linked respiration, and maximal respiratory capacity.[1]
Cytokine Production (IFNγ, IL-13, IL-17)Murine T cellsNot specifiedNot specifiedImpaired production under Th1, Th2, and Th17 polarizing conditions.[1]
OGDHc-E2 LipoylationHuman CD8+ T cells1 µM4 and 11 daysSignificant reduction in lipoylation.[1]
OGDHc ActivityHuman CD8+ T cells2.5 µM (in vitro assay)11 days (cell treatment)Significant reduction in specific activity.[1]

Table 2: Metabolomic Changes Induced by ABHD11 Inhibition with this compound

MetaboliteCell TypeThis compound ConcentrationTreatment DurationFold Change/ObservationReference
SuccinateHuman CD4+ T cells1 µM24 hoursSignificantly reduced.[1][2]
Acetyl-CoAHuman CD4+ T cells1 µM24 hoursStriking accumulation.[1][2]
α-Ketoglutarate (α-KG)Human CD4+ T cells1 µM24 hoursNo significant change in total levels, but a marked increase in the α-KG/succinate ratio.[1][2]
2-Hydroxyglutarate (2-HG)HeLa cellsNot specifiedNot specifiedAccumulation.[3]

Signaling Pathways and Experimental Workflows

The inhibition of ABHD11 by this compound has been shown to significantly impact mitochondrial metabolism, which in turn affects various downstream signaling pathways.

ABHD11-Mediated Regulation of the TCA Cycle

ABHD11 is crucial for maintaining the function of the α-ketoglutarate dehydrogenase complex (OGDHc), a key rate-limiting enzyme in the TCA cycle. This compound-mediated inhibition of ABHD11 leads to impaired OGDHc activity, resulting in a metabolic bottleneck at the conversion of α-ketoglutarate to succinyl-CoA. This disruption has profound effects on cellular energy production and biosynthetic pathways.

ABHD11_TCA_Cycle This compound This compound ABHD11 ABHD11 This compound->ABHD11 inhibits OGDHc α-Ketoglutarate Dehydrogenase Complex (OGDHc) ABHD11->OGDHc maintains function Succinyl_CoA Succinyl-CoA OGDHc->Succinyl_CoA converts alpha_KG α-Ketoglutarate alpha_KG->OGDHc TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Metabolism Altered Cellular Metabolism TCA_Cycle->Metabolism

Caption: this compound inhibits ABHD11, disrupting OGDHc function and altering the TCA cycle.

Experimental Workflow for Proteomic Analysis of this compound Treatment

A typical proteomics workflow to investigate the effects of this compound involves cell culture, treatment, protein extraction, digestion, and analysis by mass spectrometry.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., Human CD4+ T cells) Treatment This compound Treatment (e.g., 1 µM, 24h) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Acquisition Data-Dependent or Data-Independent Acquisition LC_MS->Data_Acquisition Peptide_ID Peptide/Protein Identification Data_Acquisition->Peptide_ID Quantification Quantitative Analysis (Label-free or Labeled) Peptide_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, PTMs) Quantification->Bioinformatics

Caption: General workflow for proteomics analysis following this compound treatment.

Experimental Protocols

Protocol 1: Global Proteome Analysis of this compound-Treated Human CD4+ T Cells

This protocol outlines the steps for a quantitative proteomics experiment to identify global changes in protein expression in human CD4+ T cells following treatment with this compound.

1. Cell Culture and Treatment: a. Isolate human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). b. Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin. c. Activate the T cells with anti-CD3/CD28 Dynabeads. d. Treat the activated cells with 1 µM this compound (or a vehicle control, e.g., DMSO) for 24 hours.

2. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate. f. Determine the protein concentration using a Bradford or BCA assay.

3. Protein Digestion (In-Solution): a. Take 100 µg of protein from each sample and adjust the volume with lysis buffer. b. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. c. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. d. Dilute the sample 5-fold with 50 mM ammonium bicarbonate. e. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. f. Stop the digestion by adding formic acid to a final concentration of 1%.

4. Peptide Desalting: a. Desalt the peptide samples using C18 StageTips or a similar solid-phase extraction method. b. Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid. c. Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Analyze the samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-liquid chromatography system. c. LC Parameters: Use a C18 reverse-phase column with a linear gradient of increasing acetonitrile concentration over a suitable time (e.g., 120 minutes) to separate the peptides. d. MS Parameters: Acquire data in a data-dependent acquisition (DDA) mode, where the top 10-20 most intense precursor ions from each full MS scan are selected for fragmentation (MS/MS).

6. Data Analysis: a. Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer. b. Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins. c. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the this compound-treated and control samples. d. Perform statistical analysis to identify significantly regulated proteins. e. Use bioinformatics tools for pathway and gene ontology enrichment analysis of the differentially expressed proteins.

Protocol 2: Analysis of Protein Post-Translational Modifications (Lipoylation/Glutarylation)

This protocol focuses on the targeted analysis of specific PTMs on the OGDHc subunit DLST following this compound treatment.

1. Sample Preparation: a. Follow steps 1 and 2 from Protocol 1 to obtain protein lysates from this compound-treated and control cells. For PTM analysis, longer treatment times (e.g., 4-11 days) may be necessary to observe significant changes.[1]

2. Immunoprecipitation of Target Protein (Optional, for enrichment): a. Incubate the protein lysate with an antibody specific for the protein of interest (e.g., anti-DLST) coupled to magnetic beads overnight at 4°C. b. Wash the beads several times with lysis buffer to remove non-specific binders. c. Elute the protein from the beads.

3. Protein Digestion: a. Perform in-solution digestion as described in Protocol 1, step 3.

4. Mass Spectrometry Analysis: a. Analyze the peptide samples by LC-MS/MS as described in Protocol 1, step 5. b. In the data analysis step, include the specific PTMs of interest (e.g., lipoylation, glutarylation) as variable modifications during the database search.

5. Western Blot Validation: a. To validate the mass spectrometry findings, perform western blot analysis on protein lysates from this compound-treated and control cells. b. Use antibodies specific for the protein of interest (e.g., DLST) and antibodies that recognize the specific PTM (e.g., anti-lipoic acid). c. Quantify the band intensities to confirm the changes in PTM levels.

Conclusion

This compound is a valuable tool for dissecting the complex roles of ABHD11 in cellular physiology and pathology. The application of modern proteomics techniques in conjunction with this selective inhibitor allows for a deep and unbiased exploration of the metabolic and signaling networks regulated by ABHD11. The protocols provided here offer a starting point for researchers to design and execute robust proteomics experiments to further our understanding of ABHD11 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for Studying Enzyme Kinetics with G6PDi-1, a Potent Glucose-6-Phosphate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), playing a central role in cellular redox balance by producing NADPH. Dysregulation of G6PD activity is implicated in various diseases, including hemolytic anemia and cancer, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing G6PDi-1, a potent and selective small molecule inhibitor of G6PD, to study its enzyme kinetics. G6PDi-1 is a valuable tool for researchers investigating the role of G6PD in normal physiology and disease.

G6PDi-1 is a reversible and non-competitive inhibitor of human G6PD with a half-maximal inhibitory concentration (IC50) of 0.07 µM.[1] As a non-steroidal, cell-active compound, it effectively reduces cellular NADPH levels, making it suitable for both in vitro and cell-based assays.[2][3] Its primary mechanism involves the inhibition of the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, the rate-limiting step of the pentose phosphate pathway.

Quantitative Data Summary

The following table summarizes the key kinetic parameters of G6PDi-1 against human G6PD.

ParameterValueReference
Inhibitor G6PDi-1[1][4][5]
Target Enzyme Human Glucose-6-Phosphate Dehydrogenase (G6PD)[1]
IC50 0.07 µM (70 nM)[1][4][5]
Mechanism of Inhibition Non-competitive, Reversible[1][2]
Cellular Activity Depletes cellular NADPH, inhibits cytokine production in T cells, suppresses oxidative burst in neutrophils[1][2][3]

Signaling Pathway

The pentose phosphate pathway, initiated by G6PD, is a crucial metabolic pathway for maintaining cellular redox homeostasis and providing precursors for nucleotide biosynthesis.

Inhibition_Mechanism cluster_michaelis_menten Michaelis-Menten Plot cluster_lineweaver_burk Lineweaver-Burk Plot a V₀ b [G6P] c Vmax (Control) e Km d Vmax (+G6PDi-1) f 1/V₀ g 1/[G6P] h 1/Vmax (+G6PDi-1) j -1/Km i 1/Vmax (Control)

References

ML226: A Chemical Probe for Interrogating ABHD11 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abhydrolase domain-containing protein 11 (ABHD11) is a serine hydrolase located in the mitochondria that plays a critical role in metabolic regulation. It functions to maintain the lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the Krebs cycle. By preserving the functional integrity of OGDHc, ABHD11 ensures the efficient metabolism of 2-oxoglutarate (α-ketoglutarate). ML226 is a potent, selective, and covalent small molecule inhibitor of ABHD11, making it an invaluable chemical probe for elucidating the biological functions of this enzyme and its role in cellular metabolism and disease. This document provides detailed application notes and experimental protocols for the use of this compound.

Chemical Probe Properties: this compound

This compound is a triazole urea-based irreversible inhibitor that covalently modifies the active site serine (Ser141) of ABHD11.[1] Its high potency and selectivity make it a superior tool for studying ABHD11 function in both biochemical and cellular contexts.

Data Presentation: Quantitative Data for this compound

ParameterValueAssay TypeSource
IC50 (in vitro) 15 nMCompetitive Activity-Based Protein Profiling (ABPP)[1]
IC50 (in situ) 0.68 nMNot Specified
Inhibition at 30 nM 75%Gel-based competitive ABPP with recombinant human ABHD11[2][3]
Inhibition at 150 nM 100%Gel-based competitive ABPP with recombinant human ABHD11[2][3]
Selectivity ≥100-fold over >20 other serine hydrolasesNot Specified[1]
Residual Activity 50% inhibition of N-acylaminoacyl-peptide hydrolase (APEH) at 1.5 µMNot Specified[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of ABHD11 and the experimental workflows for utilizing this compound.

ABHD11 Signaling Pathway cluster_0 Mitochondrion OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) OGDHc_inactive Inactive OGDHc (with lipoyl adducts) OGDHc->OGDHc_inactive Inactivation (Lipoyl Adduct Formation) Succinyl_CoA Succinyl-CoA OGDHc->Succinyl_CoA Conversion ABHD11 ABHD11 ABHD11->OGDHc Maintains Functional Lipoylation (Removes Adducts) Two_OG 2-Oxoglutarate Two_OG->OGDHc Substrate TCA TCA Cycle Succinyl_CoA->TCA Enters This compound This compound This compound->ABHD11 Inhibition

Caption: Mechanism of ABHD11 in maintaining OGDHc function and its inhibition by this compound.

Competitive ABPP Workflow Proteome Cell/Tissue Proteome (containing active ABHD11) Incubate1 Pre-incubation Proteome->Incubate1 This compound This compound (Inhibitor) This compound->Incubate1 Probe Activity-Based Probe (e.g., FP-Rh) Incubate2 Incubation Probe->Incubate2 Incubate1->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Result Quantify Inhibition Scan->Result

Caption: Workflow for assessing this compound potency using competitive Activity-Based Protein Profiling.

Cellular Assay Workflow Cells Culture Cells of Interest Treat Treat with this compound (or vehicle control) Cells->Treat Harvest Harvest Cells Treat->Harvest Analysis Downstream Analysis Harvest->Analysis Immunoblot Immunoblotting (Lipoate, OGDHc-E2) Analysis->Immunoblot OCR Metabolic Analysis (Oxygen Consumption Rate) Analysis->OCR

Caption: General workflow for studying the cellular effects of this compound on ABHD11 function.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Potency

This protocol is adapted from the methods described for characterizing serine hydrolase inhibitors.

Materials:

  • Cell or tissue lysate containing active ABHD11

  • This compound

  • Activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)

  • DMSO (vehicle)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation: In microcentrifuge tubes, pre-incubate a fixed amount of proteome (e.g., 50 µg) with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control. The final volume should be kept constant. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

  • SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen probe (e.g., Rhodamine).

  • Data Analysis: The intensity of the fluorescent band corresponding to ABHD11 will decrease with increasing concentrations of this compound. Quantify the band intensities and calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Immunoblotting for OGDHc-E2 Lipoylation in Cells Treated with this compound

This protocol is based on methodologies used to assess the functional consequences of ABHD11 inhibition in cellular models.

Materials:

  • Cultured cells (e.g., HeLa, T-cells)

  • This compound

  • Cell culture medium and supplements

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-lipoic acid, anti-OGDHc-E2 (DLST), and a loading control (e.g., anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or DMSO vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against lipoic acid overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total OGDHc-E2 and a loading control.

  • Data Analysis: Quantify the band intensities for lipoylated OGDHc-E2 and total OGDHc-E2. A decrease in the ratio of lipoylated to total OGDHc-E2 in this compound-treated cells indicates inhibition of ABHD11 function.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

This protocol allows for the assessment of mitochondrial respiration in response to ABHD11 inhibition by this compound.

Materials:

  • Cultured cells

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Analyzer

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

  • This compound Treatment: Treat the cells with this compound or DMSO vehicle for the desired duration (e.g., 24 hours) prior to the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Seahorse XF Analyzer Assay:

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the stress test compounds.

  • Data Analysis: The Seahorse software will calculate various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in basal OCR in this compound-treated cells is indicative of impaired mitochondrial function due to ABHD11 inhibition.[3]

Conclusion

This compound is a well-characterized and highly effective chemical probe for the study of ABHD11. Its potency and selectivity allow for precise interrogation of ABHD11's role in mitochondrial metabolism and its impact on cellular physiology. The protocols provided herein offer a starting point for researchers to utilize this compound in their investigations into the function of this important enzyme.

References

Protocol for ML226 Administration in Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML226 is a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial modulators of neuronal excitability in the central nervous system. Activation of GIRK channels leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. This mechanism suggests the therapeutic potential of GIRK activators in neurological disorders characterized by hyperexcitability, such as epilepsy. These application notes provide a comprehensive protocol for the administration of this compound in preclinical animal studies, with a focus on a murine model of chemically-induced seizures.

Mechanism of Action

GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs). Upon agonist binding to a GPCR, the heterotrimeric G-protein dissociates into its Gα and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions. This outward K+ current drives the membrane potential towards the potassium equilibrium potential, resulting in hyperpolarization and decreased neuronal firing. This compound acts as a direct activator of the GIRK channel, likely by binding to a site distinct from the Gβγ binding site, and potentiating its opening.

Data Presentation

The following table summarizes quantitative data for a compound structurally and functionally similar to this compound, known as ML297, in a mouse model of epilepsy. This data can serve as a reference for expected efficacy.

CompoundAnimal ModelSeizure InductionAdministration RouteDose (mg/kg)OutcomeReference
ML297MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)60Significant delay in seizure onset, comparable to 150 mg/kg sodium valproate.[1][2][1][2]
ML297MousePentylenetetrazol (PTZ)Intraperitoneal (i.p.)60Showed efficacy equal to or greater than 150 mg/kg sodium valproate.[1][1]
GiGA1C57BL/6J MousePentylenetetrazol (PTZ)Intraperitoneal (i.p.)20, 40, 60Dose-dependent reduction in mean seizure scores.[3][3]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

A common vehicle for administering hydrophobic compounds like this compound in vivo is a formulation containing DMSO, a surfactant, and a co-solvent. The following protocol is adapted from a similar compound, VU0529331.

  • Prepare a stock solution of this compound in DMSO. For a final desired concentration, this stock will be diluted.

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.

  • Vortex the mixture thoroughly until the solution is clear.

  • Add Tween-80 to the mixture. A typical concentration is 5% of the final volume.

  • Vortex again to ensure complete mixing.

  • Add sterile saline to reach the final desired volume and concentration. The final volume will typically contain 45% saline.

  • Vortex the final solution until it is a clear and homogenous solution.

  • Prepare a vehicle control solution using the same procedure but omitting the this compound powder.

Animal Model and Administration

Animal Model:

  • Species: Mouse (e.g., C57BL/6 strain)

  • Age: 8-12 weeks

  • Sex: Male or female (note that sex can be a biological variable)

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Administration Protocol:

  • Dosage: Based on studies with the similar compound ML297, a starting dose of 60 mg/kg can be considered.[1][2] A dose-response study is recommended to determine the optimal effective dose.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in mice.

  • Injection Volume: The injection volume should be kept low, typically 5-10 mL/kg body weight.

  • Procedure for Intraperitoneal Injection:

    • Restrain the mouse appropriately, exposing the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the this compound solution or vehicle control slowly.

    • Withdraw the needle and return the mouse to its cage.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to assess the anticonvulsant effects of a compound.

Materials:

  • Pentylenetetrazol (PTZ)

  • Sterile Saline (0.9% NaCl)

  • Observation chamber

  • Timer

Procedure:

  • Thirty minutes after the administration of this compound or vehicle, administer a convulsant dose of PTZ (e.g., 60 mg/kg) via intraperitoneal injection.[3]

  • Immediately place the mouse in an observation chamber.

  • Observe the animal continuously for 30 minutes.

  • Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

  • Score the seizure severity at regular intervals using a modified Racine scale.

Mandatory Visualization

ML226_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Neurotransmitter) GPCR Gi/o-coupled GPCR Agonist->GPCR Binds G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein Activates GIRK GIRK Channel K_ion K+ GIRK->K_ion K+ Efflux G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma G_betagamma->GIRK Binds and Activates This compound This compound This compound->GIRK Directly Activates Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of this compound-mediated GIRK channel activation.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 8-12 weeks) Randomization Randomize Animals into Groups (Vehicle, this compound) Animal_Acclimatization->Randomization ML226_Prep This compound Solution Preparation (Vehicle: DMSO, PEG300, Tween-80, Saline) ML226_Admin Administer this compound or Vehicle (e.g., 60 mg/kg, i.p.) ML226_Prep->ML226_Admin PTZ_Prep PTZ Solution Preparation (in Sterile Saline) PTZ_Admin Induce Seizures with PTZ (e.g., 60 mg/kg, i.p.) PTZ_Prep->PTZ_Admin Randomization->ML226_Admin Pre_Observation Pre-treatment Period (30 minutes) ML226_Admin->Pre_Observation Pre_Observation->PTZ_Admin Observation Observe and Score Seizures (30 minutes) PTZ_Admin->Observation Data_Collection Record Latency and Seizure Score Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for evaluating this compound in a PTZ-induced seizure model.

References

Application Notes and Protocols: Verifying ML226 Target Inhibition by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for verifying the target inhibition of ML226, a putative Fatty Acid Synthase (FASN) inhibitor, using Western blotting. FASN is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in cancer cells, making it a compelling therapeutic target. Inhibition of FASN has been shown to impact critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2][3][4] This protocol focuses on assessing the phosphorylation status of Akt, a downstream effector of FASN activity, as a reliable biomarker for this compound target engagement and inhibition.

Signaling Pathway

The diagram below illustrates the signaling pathway from Fatty Acid Synthase (FASN) to the downstream effector Akt. FASN activity is linked to the activation of the PI3K/Akt signaling cascade. Inhibition of FASN is expected to lead to a decrease in the phosphorylation of Akt at Serine 473.

FASN_Akt_Pathway cluster_membrane Cell Membrane FASN Fatty Acid Synthase (FASN) PI3K PI3K FASN->PI3K Promotes This compound This compound This compound->FASN Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates

Caption: FASN Inhibition and Downstream Akt Signaling.

Experimental Protocol: Western Blot for p-Akt (Ser473) and Total Akt

This protocol details the steps to assess the inhibition of FASN by this compound by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt.

1. Cell Culture and Treatment: a. Seed cells (e.g., a cancer cell line known to overexpress FASN) in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Lysate Preparation: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. Sample Preparation for Electrophoresis: a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE: a. Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. b. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's protocol.

7. Immunoblotting: a. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.

Data Presentation

Summarize the quantitative data from the Western blot analysis in the table below. Densitometry analysis should be performed to quantify the band intensities. The ratio of p-Akt to total Akt should be calculated and normalized to the vehicle control.

This compound Concentration (µM)p-Akt (Ser473) IntensityTotal Akt Intensityp-Akt / Total Akt RatioNormalized p-Akt / Total Akt
0 (Vehicle)1.00
1
5
10
25
50

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for verifying this compound target inhibition.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis treatment Cell Treatment with this compound lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page Gel Electrophoresis quant->sds_page SDS-PAGE blocking Blocking primary_ab Primary Antibody (p-Akt, Total Akt, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization densitometry->normalization transfer Membrane Transfer sds_page->transfer Transfer transfer->blocking

References

Application Notes and Protocols for Flow Cytometry Analysis of MLN2238 (Ixazomib) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN2238, also known as ixazomib, is a second-generation, orally bioavailable proteasome inhibitor. It selectively and reversibly binds to the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. Inhibition of the proteasome disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancerous cells. This makes MLN2238 a valuable compound for cancer research and therapeutic development.

Flow cytometry is a powerful technique to analyze the cellular effects of drug candidates like MLN2238. It allows for the rapid, quantitative analysis of single cells in a population. Key applications in the context of MLN2238 treatment include the assessment of apoptosis and the analysis of cell cycle distribution. These analyses provide crucial insights into the compound's mechanism of action and its efficacy in inducing cancer cell death.

These application notes provide detailed protocols for analyzing apoptosis and cell cycle arrest in cancer cells treated with MLN2238 using flow cytometry.

Data Presentation: Quantitative Analysis of MLN2238 Effects

The following tables summarize the quantitative effects of MLN2238 on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Induction of Apoptosis by MLN2238

Cell LineMLN2238 Concentration (nM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V+)
RPMI-8226 (Multiple Myeloma)3024Increased significantly compared to control
U-266 (Multiple Myeloma)2024Increased significantly compared to control
HuCCT-1 (Intrahepatic Cholangiocarcinoma)IC5048~25%
CCLP-1 (Intrahepatic Cholangiocarcinoma)IC5048~30%

Table 2: Cell Cycle Arrest Induced by MLN2238

Cell LineMLN2238 Concentration (nM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HuCCT-1 (Intrahepatic Cholangiocarcinoma)IC5024DecreasedNo significant changeIncreased to ~40%
CCLP-1 (Intrahepatic Cholangiocarcinoma)IC5024DecreasedNo significant changeIncreased to ~35%
Rituximab-Resistant B-cell Lymphoma1024DecreasedDecreasedIncreased
HCC38 (Basal-Like Breast Cancer)25024DecreasedNo significant changeIncreased

Signaling Pathways and Experimental Workflows

Signaling Pathways

MLN2238_Apoptosis_Pathway cluster_downstream MLN2238 MLN2238 (Ixazomib) Proteasome 20S Proteasome (β5 subunit) MLN2238->Proteasome inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress ROS Increased Reactive Oxygen Species (ROS) ER_Stress->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

MLN2238_Cell_Cycle_Arrest_Pathway MLN2238 MLN2238 (Ixazomib) Proteasome 20S Proteasome MLN2238->Proteasome inhibition p53 p53 Stabilization and Accumulation p21 p21 (CDKN1A) Upregulation p53->p21 transcriptional activation CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK_Cyclin->G2_M_Arrest leads to

Experimental Workflows

Apoptosis_Analysis_Workflow start Start: Seed Cancer Cells treatment Treat cells with MLN2238 (and vehicle control) start->treatment harvest Harvest cells (including supernatant) treatment->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature (dark) stain->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze

Cell_Cycle_Analysis_Workflow start Start: Seed Cancer Cells treatment Treat cells with MLN2238 (and vehicle control) start->treatment harvest Harvest cells treatment->harvest wash_pbs Wash cells with PBS harvest->wash_pbs fix Fix cells in cold 70% ethanol wash_pbs->fix incubate_fix Incubate for at least 30 minutes on ice fix->incubate_fix wash_fix Wash cells to remove ethanol incubate_fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol details the steps for quantifying apoptosis in MLN2238-treated cells by detecting the externalization of phosphatidylserine (PS) using Annexin V and identifying necrotic cells with Propidium Iodide (PI).

Materials:

  • MLN2238 (Ixazomib)

  • Appropriate cancer cell line and culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V conjugated to a fluorochrome (e.g., FITC, PE)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of MLN2238. Include a vehicle-treated control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium (which contains apoptotic floating cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Combine the detached cells with the previously collected supernatant.

    • For suspension cells: Collect the entire cell suspension into a flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in MLN2238-treated cells by staining the cellular DNA with Propidium Iodide (PI).

Materials:

  • MLN2238 (Ixazomib)

  • Appropriate cancer cell line and culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS with 0.1% Triton X-100)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with MLN2238 as described in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest adherent or suspension cells as described in Protocol 1, step 2.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes to pellet the less dense fixed cells. Discard the supernatant.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Collect data for at least 10,000 events.

    • Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting & Optimization

Troubleshooting ML226 solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML226.

Troubleshooting Guide & FAQs

This section addresses common issues related to the solubility of this compound.

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using a fresh, anhydrous (water-free) stock of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds like this compound. For optimal results, use a newly opened bottle of anhydrous DMSO.

Additionally, applying ultrasonic energy can aid in dissolution. Sonicate the solution in a water bath for short intervals until the compound is fully dissolved. Gentle warming to 37°C can also be employed, but be cautious of potential compound degradation with excessive heat.

Q2: I observed precipitation when I added my this compound stock solution (in DMSO) to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is crucial to perform a serial dilution of your high-concentration stock solution. First, prepare a high-concentration stock of this compound in 100% DMSO. Then, perform an intermediate dilution in a small volume of your cell culture medium before adding it to the final culture volume. This gradual decrease in solvent polarity helps to keep the compound in solution. It is also important to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the maximum recommended concentration of this compound in a DMSO:PBS mixture?

A3: Based on available data, the solubility of this compound in a 1:4 mixture of DMSO and PBS (pH 7.2) is approximately 0.2 mg/mL.[1] Exceeding this concentration is likely to result in precipitation.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, this compound stock solutions in anhydrous DMSO can be stored for future use. For short-term storage (up to one month), aliquots can be kept at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[2] To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

This compound Solubility Data
SolventSolubilityMolar Concentration (approx.)
DMSO100 mg/mL[2]256.10 mM[2]
DMF30 mg/mL[1]76.83 mM
Ethanol10 mg/mL[1]25.61 mM
DMSO:PBS (1:4, pH 7.2)0.2 mg/mL[1]0.51 mM

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO):

    • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 25.61 µL of DMSO for a 100 mM stock).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]

  • Prepare Working Solutions for Cell Culture:

    • Thaw a single aliquot of the high-concentration stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired experimental concentration.

    • Important: To avoid precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 100 mM stock 1:100 in cell culture medium to get a 1 mM intermediate solution. Then, use this intermediate solution to prepare your final concentrations.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

Visualizations

This compound Solubility Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start This compound Solubility Issue precipitate_dmso Precipitation in DMSO start->precipitate_dmso precipitate_media Precipitation in Aqueous Media start->precipitate_media check_dmso Use Anhydrous DMSO precipitate_dmso->check_dmso serial_dilution Perform Serial Dilution precipitate_media->serial_dilution sonicate Apply Ultrasonication check_dmso->sonicate resolved Issue Resolved sonicate->resolved check_final_dmso Check Final DMSO Concentration (<=0.5%) serial_dilution->check_final_dmso check_final_dmso->resolved G cluster_0 This compound Action cluster_1 Cellular Target & Process cluster_2 Downstream Effects This compound This compound ABHD11 ABHD11 This compound->ABHD11 Inhibits Metabolism Metabolic Regulation ABHD11->Metabolism Regulates T_Cell T-Cell Function Metabolism->T_Cell Impacts Metabolic_Disorders Modulation of Metabolic Disorders Metabolism->Metabolic_Disorders Impacts

References

Optimizing ML226 Dosage for Maximum Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for ML226 Prevents Definitive Guidance

Our comprehensive search for scientific literature and experimental data on the compound "this compound" has yielded no specific information regarding its mechanism of action, established signaling pathways, or recommended dosage protocols. This lack of available data prevents the creation of a detailed and accurate technical support center as requested. The scientific community has not yet published findings that would allow for the development of specific troubleshooting guides, frequently asked questions, or validated experimental procedures for this particular compound.

Without established dose-response data or a known pharmacological profile, any provided guidance on dosage optimization would be speculative and potentially hazardous for experimental purposes. The creation of meaningful data tables and visualizations of signaling pathways is contingent on the availability of peer-reviewed research, which is currently absent for this compound.

We recommend the following course of action for researchers and drug development professionals interested in this compound:

  • Verify the Compound Name: Please double-check the spelling and designation of "this compound" to ensure it is not a typographical error or an internal compound name not yet in the public domain.

  • Consult Internal Documentation: If this compound is an internally developed compound, please refer to your organization's internal research and development documentation for any available data and protocols.

  • Conduct Preliminary Dose-Response Studies: If you are in the early stages of research with this compound, it is imperative to conduct foundational in vitro or in vivo dose-response studies to determine its potency (e.g., IC50 or EC50) and toxicity profile.

Once preliminary data becomes available, a more tailored technical support resource can be developed. We are committed to providing accurate and helpful scientific information and will continue to monitor for any future publications regarding this compound.

Technical Support Center: Interpreting Unexpected Results in ML226 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML226, a potent GCN5 histone acetyltransferase (HAT) inhibitor.

Troubleshooting Guide

This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.

Issue 1: this compound Shows Lower-Than-Expected Potency or No Effect

You've treated your cells with this compound but do not observe the expected biological outcome (e.g., decreased cell viability, no change in target gene expression).

Troubleshooting Steps

Possible Cause Recommended Solution
Compound Degradation This compound, like any small molecule, can degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use. Store as recommended by the supplier.
Incorrect Dosing The effective concentration of this compound can be highly cell-line dependent. Perform a dose-response curve to determine the optimal IC50 for your specific cell model. Start with a broad range (e.g., 1 µM to 100 µM).
Cellular Resistance Some cell lines may have intrinsic or acquired resistance mechanisms, such as drug efflux pumps or compensatory signaling pathways.
Low GCN5 Expression The target protein, GCN5, may not be sufficiently expressed in your cell line. Verify GCN5 expression levels using Western Blot or qPCR.
Assay Interference The assay readout itself might be compromised. Ensure your assay is properly validated and that this compound does not interfere with the detection method (e.g., fluorescence quenching).

Logical Workflow for Troubleshooting Low Potency

G start Start: Low/No Effect Observed check_compound Verify this compound Integrity (Fresh stock, proper storage) start->check_compound First Step check_dose Perform Dose-Response (Determine IC50) check_compound->check_dose If compound is OK check_target Confirm GCN5 Expression (Western Blot / qPCR) check_dose->check_target If dose is optimized check_assay Validate Assay Performance (Controls, interference check) check_target->check_assay If GCN5 is expressed evaluate_resistance Consider Cellular Resistance (Efflux pumps, pathways) check_assay->evaluate_resistance If assay is valid

Caption: Troubleshooting workflow for low this compound efficacy.

Issue 2: High Background Signal or Inconsistent Results in Cellular Assays

Your assay plates show high background fluorescence or luminescence, or there is significant well-to-well variability, making it difficult to interpret the data.

Troubleshooting Steps

Possible Cause Recommended Solution
Sub-optimal Reagent Concentration Too much detection reagent or enzyme-conjugated antibody can lead to high background.[1] Titrate your antibodies and substrates to find the optimal signal-to-noise ratio.
Insufficient Washing Inadequate washing between steps in assays like ELISA or Western Blot can leave unbound reagents behind. Increase the number and vigor of wash steps.
Contamination Microbial contamination in cell cultures or reagents can interfere with assay readouts. Practice sterile techniques and regularly test for contamination.
Edge Effects in Plates Wells on the edge of microplates are prone to evaporation, leading to altered cell growth and reagent concentrations. Avoid using the outer wells or fill them with sterile media/PBS to create a humidity barrier.
Instrument Settings Incorrect gain settings on a plate reader can amplify background noise.[2] Optimize the instrument settings using control wells (media only vs. untreated cells).
Issue 3: Unexpected Cell Death or Changes in Cell Morphology

You observe significant cytotoxicity at concentrations where you expect a more subtle, pathway-specific effect.

Troubleshooting Steps

Possible Cause Recommended Solution
Off-Target Effects At high concentrations, small molecules can bind to unintended targets, causing toxicity.[3][4] Operate within a validated concentration range around the IC50. Consider testing known off-target inhibitors to see if they replicate the effect.
Solvent Toxicity The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at high concentrations. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
Apoptosis Induction Inhibition of GCN5 can induce apoptosis in some cancer cell lines.[5] Perform an apoptosis-specific assay (e.g., Caspase-3/7 activity, Annexin V staining) to confirm the mechanism of cell death.

Experimental Protocols

Protocol: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on cell viability in a 96-well format.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance (media-only wells), normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50.

Experimental Workflow for a Cell Viability Assay

G seed 1. Seed Cells in 96-Well Plate adhere 2. Incubate for 24h to Adhere seed->adhere prepare 3. Prepare this compound Serial Dilutions adhere->prepare treat 4. Treat Cells with this compound / Vehicle prepare->treat incubate 5. Incubate for Treatment Period (e.g., 72h) treat->incubate add_mts 6. Add MTS Reagent to Wells incubate->add_mts incubate_mts 7. Incubate for 1-4h at 37°C add_mts->incubate_mts read 8. Read Absorbance at 490nm incubate_mts->read analyze 9. Analyze Data & Calculate IC50 read->analyze

Caption: Standard workflow for an this compound cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of GCN5 (General Control Non-Derepressible 5), also known as KAT2A.[7] GCN5 is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation by adding acetyl groups to lysine residues on histone tails.[7] This acetylation generally leads to a more open chromatin structure, facilitating gene transcription. By inhibiting GCN5, this compound prevents this acetylation, leading to chromatin condensation and repression of specific target genes.

Q2: What signaling pathways are regulated by GCN5?

A2: GCN5 is a key transcriptional co-activator involved in numerous cellular processes and signaling pathways. It is known to regulate pathways involved in cell proliferation, metabolism, and inflammation. For example, GCN5 can influence the TAK1-JNK/p38 MAPK pathway, which is critical in cardiac hypertrophy, and the FGF signaling pathway, which is important during embryonic development. GCN5 is also a known co-factor for the proto-oncoprotein MYC, helping to drive its transcriptional programs.[5]

Simplified GCN5 Signaling Pathway

G cluster_0 Upstream Signals cluster_1 GCN5 Complex cluster_2 Downstream Effects TGFb TGF-β GCN5 GCN5 (KAT2A) TGFb->GCN5 MYC c-MYC MYC->GCN5 FGF FGF FGF->GCN5 TAK1 TAK1 → JNK/p38 GCN5->TAK1 activates Chromatin Histone Acetylation (H3K9ac, H3K14ac) GCN5->Chromatin catalyzes Transcription Gene Transcription (Proliferation, Metabolism) Chromatin->Transcription enables This compound This compound This compound->GCN5

Caption: this compound inhibits GCN5, blocking downstream signaling.

Q3: Are there known off-target effects for this compound?

A3: While this compound is designed to be a specific GCN5 inhibitor, like most small molecules, it may exhibit off-target effects, particularly at higher concentrations.[4] An off-target effect is an interaction with a molecule other than the intended target, which can lead to unexpected biological responses or toxicity.[3][4] It is crucial to use the lowest effective concentration of this compound and, where possible, include control experiments to rule out off-target effects. This could involve using a structurally unrelated GCN5 inhibitor or performing siRNA-mediated knockdown of GCN5 to confirm that the observed phenotype is target-specific.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. Always refer to the supplier's datasheet for specific storage recommendations.

References

Improving the stability of ML226 in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML226, a potent and selective inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11). It functions as a covalent inhibitor, specifically by carbamoylating the active site serine residue of ABHD11. This irreversible binding leads to the inhibition of the enzyme's activity.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect from light and moisture.

Q3: What are the known signaling pathways affected by the inhibition of ABHD11 by this compound?

Inhibition of ABHD11 by this compound has been shown to impact key metabolic and signaling pathways. ABHD11 is a mitochondrial serine hydrolase that plays a role in regulating the tricarboxylic acid (TCA) cycle. Its inhibition can lead to alterations in 2-oxoglutarate metabolism. This, in turn, influences SREBP2 signaling and the activation of the Liver X Receptor (LXR). These pathways are crucial in lipid metabolism, inflammatory responses, and cellular energy homeostasis.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

Possible Causes:

  • Degradation in Aqueous Media: Triazole urea compounds can be susceptible to hydrolysis in aqueous environments, such as cell culture media. The stability of this compound can be pH and temperature-dependent.

  • Reaction with Media Components: Components in the cell culture media, such as certain amino acids or other nucleophiles, could potentially react with the electrophilic warhead of this compound, reducing its effective concentration.

  • Improper Storage: Frequent freeze-thaw cycles or improper storage of stock solutions can lead to gradual degradation of the compound.

Solutions:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound in your final assay buffer or media immediately before use.

  • Minimize Incubation Time in Media: If possible, reduce the pre-incubation time of this compound in the cell culture media before adding it to the cells.

  • Conduct Stability Controls: To assess stability in your specific media, incubate this compound in the media for the duration of your experiment, and then test its ability to inhibit a known target or perform a chemical analysis (e.g., HPLC) to check for degradation products.

  • Optimize Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.

Issue 2: High background or off-target effects observed in experiments.

Possible Causes:

  • Non-specific Covalent Modification: As a covalent inhibitor, this compound has the potential to react with other nucleophilic residues on off-target proteins, especially at higher concentrations.

  • Compound Precipitation: Poor solubility of this compound in the final assay buffer can lead to the formation of precipitates, which can interfere with assay readouts and cause non-specific cellular stress.

  • Cellular Toxicity: At high concentrations, this compound may induce cellular toxicity that is independent of its effect on ABHD11.

Solutions:

  • Titrate Concentration: Perform a dose-response curve to determine the optimal concentration range where this compound exhibits specific inhibition of ABHD11 with minimal off-target effects.

  • Use Appropriate Controls: Include a structurally similar but inactive control compound if available to differentiate between specific and non-specific effects.

  • Solubility Assessment: Visually inspect your final working solutions for any signs of precipitation. Consider using a lower concentration or a different solvent system if solubility is an issue.

  • Assess Cell Viability: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to general cytotoxicity.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Ethanol~10 mg/mL
DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL

Note: This data is based on vendor-provided information and may vary based on the specific batch and experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cells with this compound

  • Cell Seeding: Plate adherent cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Prepare a series of dilutions of this compound in pre-warmed complete cell culture media to achieve the desired final concentrations. It is crucial to mix thoroughly by vortexing or gentle pipetting. Ensure the final DMSO concentration is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Cell Treatment:

    • Carefully remove the old media from the cells.

    • Add the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO).

  • Incubation: Return the plate to the incubator and incubate for the desired period.

  • Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell lysis for western blotting, RNA extraction, or a cell viability assay.

Visualizations

ABHD11_Signaling_Pathway This compound This compound ABHD11 ABHD11 This compound->ABHD11 Inhibits TCA_Cycle TCA Cycle ABHD11->TCA_Cycle Regulates Two_OG 2-Oxoglutarate Metabolism TCA_Cycle->Two_OG Impacts SREBP2 SREBP2 Signaling Two_OG->SREBP2 Influences LXR LXR Activation SREBP2->LXR Leads to Lipid_Metabolism Lipid Metabolism & Inflammation LXR->Lipid_Metabolism Regulates

Caption: Signaling pathway affected by this compound inhibition of ABHD11.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent Results Check_Storage 1. Verify this compound Storage (-20°C, protected from light) Start->Check_Storage Check_Prep 2. Review Solution Preparation (Fresh dilutions, minimal media incubation) Check_Storage->Check_Prep Assess_Solubility 3. Assess Solubility (Visual inspection for precipitates) Check_Prep->Assess_Solubility Titrate_Concentration 4. Optimize Concentration (Dose-response curve) Assess_Solubility->Titrate_Concentration Viability_Assay 5. Run Parallel Viability Assay (e.g., MTT) Titrate_Concentration->Viability_Assay End Consistent Results Viability_Assay->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

Technical Support Center: Assessing ML226 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the toxicity of the compound ML226. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell viability assays to assess this compound toxicity?

A1: Several assays can be employed to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial and cellular dehydrogenases. A decrease in metabolic activity is indicative of reduced cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. An increase in extracellular LDH is a marker of compromised cell membrane integrity and cytotoxicity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present in viable cells. Since ATP is a key indicator of metabolically active cells, a decrease in ATP levels correlates with a reduction in cell viability.

  • AlamarBlue (Resazurin) Assay: This fluorescent/colorimetric assay uses the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells to quantify viability.

Q2: I am seeing conflicting results between my MTT and LDH assays for this compound. What could be the cause?

A2: Discrepancies between different viability assays are not uncommon and can arise from the distinct cellular processes each assay measures. For instance, a compound might decrease metabolic activity (affecting the MTT assay) without causing immediate membrane lysis (which the LDH assay detects). Potential reasons for conflicting results with this compound include:

  • Different Endpoints: The MTT assay measures metabolic dysfunction, which can be an early apoptotic or cytostatic effect, while the LDH assay measures membrane integrity loss, a hallmark of late-stage apoptosis or necrosis.

  • Compound Interference: this compound could directly interfere with the assay chemistry. For example, it might inhibit the dehydrogenase enzymes responsible for MTT reduction, leading to an underestimation of viability that is not due to cell death. Conversely, it might not induce membrane leakage, resulting in no change in the LDH assay.

  • Timing of Assay: The kinetics of cell death induced by this compound are crucial. Metabolic changes may occur hours before membrane integrity is lost. Therefore, the time point at which you perform the assays will significantly influence the results.

It is recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's cytotoxic effects.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent or High Variability in MTT/XTT Assay Results

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media to maintain humidity.
This compound Precipitation Visually inspect the wells after adding this compound. If a precipitate is observed, consider using a lower concentration, a different solvent, or increasing the solubilizing agent in the media (e.g., DMSO, ensuring final concentration is non-toxic to cells).
Interference with Formazan Crystal Solubilization After the incubation with MTT/XTT, ensure complete solubilization of the formazan crystals. Use a multichannel pipette to add the solubilization buffer and mix thoroughly by pipetting up and down. Visually confirm dissolution under a microscope before reading the plate.
Phenol Red Interference Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay or include a "no-cell" blank with medium and this compound to subtract the background absorbance.
Issue 2: Low Signal or No Dose-Dependent Effect in LDH Assay

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Incorrect Timing This compound may not be inducing significant membrane lysis at the time point you are measuring. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for LDH release.
Low Cell Number Insufficient cell numbers will result in a low LDH signal. Optimize the initial cell seeding density to ensure a robust signal in the maximum lysis control.
Serum LDH Activity Fetal bovine serum (FBS) in the culture medium contains LDH, which can contribute to high background. Reduce the serum concentration during the this compound treatment or use a serum-free medium if your cells can tolerate it for the duration of the experiment. Always include a "no-cell" media-only control.
Inactive Lysis Reagent The lysis buffer used for the maximum LDH release control may be inactive. Ensure it is stored correctly and has not expired.
Issue 3: Unexpected Results with ATP-Based Assays (e.g., CellTiter-Glo®)

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
This compound Affects Cellular ATP Metabolism This compound might interfere with ATP synthesis or promote its rapid degradation through non-cytotoxic mechanisms. This would lead to a decrease in the luminescent signal that does not correlate with cell death. It is crucial to complement ATP assays with a method that measures membrane integrity, like the LDH assay.
Incomplete Cell Lysis Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis and release of ATP. An orbital shaker can be used for this purpose.
Temperature Effects The luciferase enzyme in the assay is temperature-sensitive. Allow the plate and reagents to equilibrate to room temperature before adding the reagent and measuring luminescence to ensure consistent results.
Quenching of Luminescence This compound might have properties that quench the luminescent signal. To test for this, perform the assay in a cell-free system by adding this compound to a known concentration of ATP and the assay reagent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with a lysis buffer), and a "no-cell" background control.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Data Presentation

Quantitative data on this compound toxicity should be summarized in clearly structured tables for easy comparison. Below is a template for presenting IC50 values.

Table 1: IC50 Values of this compound in Various Cell Lines Determined by Different Viability Assays

Cell LineAssayIncubation Time (hours)IC50 (µM)
Example: A549MTT48Data Not Found
Example: HeLaLDH48Data Not Found
Example: MCF-7CellTiter-Glo®48Data Not Found

Note: Specific IC50 values for this compound were not found in the currently available search results. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay-Specific Steps cluster_read Data Acquisition cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with this compound & Controls adhere->treat incubate_treat Incubate for Desired Time treat->incubate_treat mtt MTT Assay: Add MTT, Incubate, Solubilize incubate_treat->mtt ldh LDH Assay: Collect Supernatant, Add Reagents incubate_treat->ldh atp ATP Assay: Add Lysis/Luminescence Reagent incubate_treat->atp read Read Plate (Absorbance/Luminescence) mtt->read ldh->read atp->read analyze Calculate % Viability / Cytotoxicity Determine IC50 read->analyze

Caption: General workflow for assessing this compound toxicity using cell viability assays.

Logical Flow for Troubleshooting Conflicting Assay Results

G start Conflicting Results (e.g., MTT vs. LDH) check_mechanism Consider this compound Mechanism: Metabolic Inhibitor vs. Lytic Agent? start->check_mechanism check_time Perform Time-Course Experiment start->check_time check_interference Test for Direct Assay Interference start->check_interference metabolic_effect Early Metabolic Effect: MTT/ATP decrease before LDH increase check_mechanism->metabolic_effect late_lysis Late Onset of Lysis: LDH increases at later time points check_time->late_lysis no_lysis Cytostatic Effect: No significant LDH release check_time->no_lysis interference_found Compound Interferes with Assay: Use an orthogonal method check_interference->interference_found no_interference No Interference Found check_interference->no_interference conclusion Formulate Conclusion Based on Multiple Lines of Evidence metabolic_effect->conclusion late_lysis->conclusion no_lysis->conclusion interference_found->conclusion no_interference->check_mechanism no_interference->check_time

Caption: Decision tree for troubleshooting conflicting cell viability assay results for this compound.

Technical Support Center: Overcoming Resistance to ML226 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML226, a potent and selective inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in long-term experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during long-term studies with this compound, focusing on the development of resistance.

Question 1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes and how can we investigate them?

Answer: A decline in this compound efficacy over time is often indicative of acquired resistance. Several mechanisms could be at play:

  • Target-based Resistance:

    • Mutation in ABHD11: The target protein, ABHD11, may acquire mutations that reduce the binding affinity of this compound.

    • Overexpression of ABHD11: Cells may increase the expression of ABHD11, effectively titrating out the inhibitor.

  • Target-independent Resistance:

    • Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of ABHD11.

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.

    • Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.

Troubleshooting Steps:

  • Sequence the ABHD11 gene: In your resistant cell lines, sequence the coding region of the ABHD11 gene to identify any potential mutations compared to the parental, sensitive cell line.

  • Quantify ABHD11 expression: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of ABHD11 in sensitive and resistant cells.

  • Perform a global phosphoproteomic or transcriptomic analysis: Compare the signaling pathways and gene expression profiles of sensitive and resistant cells treated with this compound to identify potential bypass mechanisms.

  • Assess efflux pump activity: Use commercially available assays to measure the activity of common drug efflux pumps. You can also assess the expression levels of genes like ABCB1 (encoding P-glycoprotein).

  • Co-treatment with an efflux pump inhibitor: Treat resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., verapamil or cyclosporine A) to see if sensitivity is restored.

Question 2: How can we develop an this compound-resistant cell line to study resistance mechanisms?

Answer: Developing a drug-resistant cell line is a standard method to investigate the molecular basis of resistance. Here is a general protocol:

Experimental Protocol: Generation of this compound-Resistant Cell Lines

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initial Drug Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.

  • Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A common approach is to increase the dose by 1.5 to 2-fold.

  • Repeat and Expand: Repeat the process of dose escalation and cell expansion. This process can take several months.

  • Characterize the Resistant Phenotype: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50), characterize the resistance. This includes determining the new IC50 and confirming the stability of the resistant phenotype by growing the cells in the absence of this compound for several passages and then re-challenging them with the drug.

  • Cryopreserve at Each Stage: It is crucial to cryopreserve vials of cells at each stage of the dose escalation. This allows you to return to an earlier stage if the cells do not survive a higher concentration.

Question 3: What are some strategies to overcome or prevent the development of resistance to this compound in our experimental models?

Answer: Several strategies can be employed to combat resistance to this compound:

  • Combination Therapy: Combining this compound with another agent that targets a parallel or downstream pathway can create synthetic lethality and prevent the emergence of resistant clones. For example, if you identify an upregulated survival pathway in resistant cells, a combination with an inhibitor of that pathway could be effective.

  • Intermittent Dosing: Continuous high-dose exposure can be a strong selective pressure for resistance. An intermittent dosing schedule might delay the development of resistance.

  • Targeting Downstream Effectors: If resistance is mediated by the activation of a bypass pathway, targeting a key downstream node in that pathway could re-sensitize the cells to this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a long-term study comparing a parental, this compound-sensitive cell line to a derived this compound-resistant cell line.

ParameterThis compound-Sensitive Cell LineThis compound-Resistant Cell Line
This compound IC50 100 nM1500 nM
ABHD11 mRNA Expression (Relative Fold Change) 1.04.5
ABHD11 Protein Level (Relative to Loading Control) 1.04.2
ABCB1 (MDR1) mRNA Expression (Relative Fold Change) 1.08.2
Efflux Pump Activity (Fluorescence Units) 150850

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways affected by this compound and the workflows to study resistance is critical.

Hypothesized ABHD11 Signaling Pathway and Resistance Mechanisms

The diagram below illustrates a potential signaling pathway involving ABHD11 and possible mechanisms of resistance to its inhibitor, this compound.

ABHD11_Pathway Hypothesized ABHD11 Signaling & Resistance cluster_0 Normal Cell Signaling cluster_1 Resistance Mechanisms This compound This compound ABHD11 ABHD11 This compound->ABHD11 Inhibition ABHD11_mut Mutated ABHD11 This compound->ABHD11_mut Reduced Binding ABHD11_up Upregulated ABHD11 This compound->ABHD11_up Insufficient Inhibition Product Bioactive Lipid Mediator(s) ABHD11->Product Metabolizes Substrate Endogenous Substrate(s) Substrate->ABHD11 Downstream Downstream Signaling (e.g., Proliferation, Survival) Product->Downstream Activates Bypass Bypass Pathway Activation Bypass->Downstream Compensatory Activation Efflux Drug Efflux Pump (e.g., P-gp) ML226_out This compound (extracellular) Efflux->ML226_out Pumps out this compound

Caption: ABHD11 signaling and potential this compound resistance pathways.

Experimental Workflow for Investigating this compound Resistance

The following diagram outlines a logical workflow for characterizing resistance to this compound.

Resistance_Workflow Workflow for this compound Resistance Investigation cluster_investigations Molecular Investigations cluster_strategies Overcoming Resistance start Observe Decreased This compound Efficacy develop Develop Resistant Cell Line start->develop characterize Characterize Phenotype (IC50 Shift) develop->characterize target_analysis Target Analysis (Sequencing, Expression) characterize->target_analysis pathway_analysis Pathway Analysis (Omics) characterize->pathway_analysis efflux_analysis Efflux Pump Analysis (Activity, Expression) characterize->efflux_analysis identify Identify Resistance Mechanism(s) target_analysis->identify pathway_analysis->identify efflux_analysis->identify combo Combination Therapy Design identify->combo dosing Optimize Dosing Strategy identify->dosing

Caption: A logical workflow for studying this compound resistance.

This technical support center provides a foundational resource for researchers working with this compound. As more data on the specific mechanisms of resistance to this compound become available, this guide will be updated. We encourage researchers to contribute their findings to the scientific community to accelerate our collective understanding.

Refining ML226 treatment duration for optimal results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML226. The information is tailored for researchers, scientists, and drug development professionals to help refine this compound treatment duration and achieve optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 5 (USP5). USP5 is a deubiquitinating enzyme responsible for removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP5, this compound prevents the deubiquitination of specific proteins, leading to their accumulation of ubiquitin and subsequent degradation by the proteasome. A key target of this pathway is the oncoprotein MYC and its neuronal-specific counterpart, MYCN.[1]

Q2: What is the expected cellular outcome of successful this compound treatment?

A2: Successful treatment with this compound should lead to a decrease in the protein levels of USP5 substrates, such as MYCN.[1] This occurs because inhibition of USP5 leads to increased ubiquitination and subsequent degradation of these proteins.[1] This can result in downstream effects such as decreased cell proliferation, induction of apoptosis, and inhibition of colony formation in cancer cell lines where MYC/MYCN is a key driver.[1]

Q3: How can I determine the optimal concentration and duration of this compound treatment for my cell line?

A3: The optimal concentration and duration of this compound treatment are highly cell-line dependent. It is recommended to perform a dose-response and a time-course experiment. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24, 48, 72 hours). Assess cell viability using an MTT or similar assay to determine the IC50 value.[2][3][4] For time-course experiments, use a concentration around the determined IC50 and measure the levels of a key downstream target (e.g., MYCN protein) at various time points (e.g., 4, 8, 12, 24 hours) to find the optimal treatment duration.

Q4: What are some common solvents for dissolving and storing this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a concentrated stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Short treatment duration: The treatment time may not be sufficient to induce a cellular response. 3. Cell line resistance: The cell line may not be dependent on the USP5-MYC/MYCN axis for survival. 4. Compound inactivity: The this compound compound may have degraded.1. Perform a dose-response experiment with a wider range of concentrations. 2. Increase the treatment duration (e.g., up to 72 hours). 3. Verify the expression of MYC/MYCN in your cell line. Consider using a positive control cell line known to be sensitive to USP5 inhibition. 4. Use a fresh stock of this compound and verify its purity if possible.
High variability between replicates. 1. Uneven cell seeding: Inconsistent number of cells seeded per well. 2. Inconsistent drug concentration: Pipetting errors leading to variations in the final this compound concentration. 3. Edge effects in multi-well plates: Evaporation from wells on the plate edges can concentrate the drug.1. Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette. 2. Prepare a master mix of the drug-containing medium for each concentration to add to the wells. 3. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to minimize evaporation.
Unexpected increase in target protein levels. 1. Off-target effects: At high concentrations, this compound might have off-target effects. 2. Cellular stress response: Short-term treatment or very high concentrations might induce a stress response that paradoxically increases the expression of some proteins.1. Lower the concentration of this compound and perform a careful dose-response analysis of your target protein. 2. Perform a time-course experiment to observe the dynamics of your target protein's expression over time.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[2][3][4]

Protocol 2: Western Blot Analysis of MYCN Protein Levels
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the optimal duration determined from previous experiments. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MYCN overnight at 4°C. Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

USP5_Inhibition_Pathway This compound This compound USP5 USP5 (Deubiquitinase) This compound->USP5 Inhibits Ub_MYCN Ubiquitinated MYCN USP5->Ub_MYCN Deubiquitinates Ub_Chains Polyubiquitin Chains MYCN MYCN (Oncoprotein) MYCN->Ub_MYCN Ubiquitination Transcription Oncogenic Transcription MYCN->Transcription Ub_MYCN->MYCN Proteasome 26S Proteasome Ub_MYCN->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: Signaling pathway of this compound-mediated inhibition of USP5.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response Assay (e.g., MTT) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Time_Course Time-Course Experiment (Western Blot for MYCN) IC50->Time_Course Use IC50 concentration Optimal_Duration Determine Optimal Treatment Duration Time_Course->Optimal_Duration Downstream_Assays Downstream Functional Assays (e.g., Apoptosis, Colony Formation) Optimal_Duration->Downstream_Assays Use optimal concentration & duration End End: Data Analysis Downstream_Assays->End

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic No_Effect No Effect on Cell Viability Check_Conc Increase Concentration? No_Effect->Check_Conc Start Here Check_Time Increase Duration? Check_Conc->Check_Time Yes Re_evaluate Re-evaluate Experiment Check_Conc->Re_evaluate No Check_Cell_Line Is Cell Line MYC/MYCN Dependent? Check_Time->Check_Cell_Line Yes Check_Time->Re_evaluate No Check_Compound Is Compound Active? Check_Cell_Line->Check_Compound Yes Check_Cell_Line->Re_evaluate No Check_Compound->Re_evaluate No Success Problem Solved Check_Compound->Success Yes

Caption: Logical flow for troubleshooting this compound experiments.

References

Technical Support Center: Mass Spectrometry Analysis of ML226

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of ML226 samples.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue: Poor or No Signal Intensity for this compound

Question: I am not seeing any peak for this compound, or the signal is very weak. What are the possible causes and how can I troubleshoot this?

Answer:

Poor or no signal for your analyte of interest is a common issue in LC-MS analysis.[1] A systematic approach to troubleshooting is crucial. The following steps will help you identify the root cause of the problem.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalWorkflow cluster_MS MS Instrument Checks cluster_LC LC System Checks cluster_Sample Sample Integrity Checks cluster_Method MS Method Parameter Review Start Start: Poor/No this compound Signal CheckMS 1. Verify MS Instrument Status Start->CheckMS CheckLC 2. Check LC System CheckMS->CheckLC MS OK Tune Tune & Calibrate MS CheckMS->Tune CheckSample 3. Evaluate Sample Integrity & Preparation CheckLC->CheckSample LC OK MobilePhase Check Mobile Phase Composition & Flow CheckLC->MobilePhase CheckMethod 4. Review MS Method Parameters CheckSample->CheckMethod Sample OK Concentration Verify this compound Concentration CheckSample->Concentration Conclusion Signal Restored CheckMethod->Conclusion Parameters Optimized Ionization Optimize Ionization Mode & Polarity CheckMethod->Ionization SourceClean Clean Ion Source Tune->SourceClean GasFlows Check Gas Flows & Temperatures SourceClean->GasFlows Column Inspect Column for Clogs/Damage MobilePhase->Column Connections Check for Leaks Column->Connections Degradation Assess for Sample Degradation Concentration->Degradation Prep Review Sample Prep Protocol Degradation->Prep Adducts Check for Expected Adducts Ionization->Adducts Fragmentation Optimize Fragmentation Energy Adducts->Fragmentation FragmentationPathway cluster_frags Predicted Fragment Ions This compound This compound [M+H]+ m/z 391.2 FragA m/z 224.1 (Diphenylmethanol-triazole) This compound->FragA Loss of piperidine-urea FragB m/z 168.1 (Piperidine-urea) This compound->FragB Loss of diphenylmethanol-triazole FragC m/z 183.1 (Diphenylmethanol cation) FragA->FragC Loss of triazole FragD m/z 112.1 (Ethyl-piperidine) FragB->FragD Loss of urea ExperimentalWorkflow Start Start: this compound Sample SamplePrep 1. Sample Preparation (e.g., Protein Precipitation) Start->SamplePrep LC_Separation 2. LC Separation (C18 Reversed-Phase) SamplePrep->LC_Separation Ionization 3. Ionization (Positive ESI) LC_Separation->Ionization MS1_Scan 4. MS1 Scan (Select m/z 391.2) Ionization->MS1_Scan Fragmentation 5. Fragmentation (CID) MS1_Scan->Fragmentation MS2_Scan 6. MS2 Scan (Detect Fragments) Fragmentation->MS2_Scan DataAnalysis 7. Data Analysis (Quantification & Identification) MS2_Scan->DataAnalysis End End: Results DataAnalysis->End

References

Validation & Comparative

A Comparative Analysis of ML226 and Other ABHD11 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the α/β-hydrolase domain-containing protein 11 (ABHD11) inhibitor, ML226, with other known inhibitors of this enzyme. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate informed decisions in research and development.

Introduction to ABHD11 and its Inhibition

ABHD11 is a mitochondrial serine hydrolase that plays a crucial role in cellular metabolism. It is responsible for maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key control point in the tricarboxylic acid (TCA) cycle. By preventing the formation of inhibitory lipoyl adducts, ABHD11 ensures the efficient conversion of 2-oxoglutarate to succinyl-CoA.[1][2][3][4][5] Inhibition of ABHD11 leads to the accumulation of 2-oxoglutarate, impacting various cellular processes, including T-cell activation and metabolic signaling. This makes ABHD11 an attractive target for therapeutic intervention in areas such as immunology and oncology.

Quantitative Comparison of ABHD11 Inhibitor Efficacy

The following table summarizes the in vitro and in situ efficacy of this compound and another reported ABHD11 inhibitor, WWL222. The data is presented as IC50 values, the half-maximal inhibitory concentration, which is a standard measure of inhibitor potency.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound Human ABHD11In Vitro15[Probe Reports]
Human ABHD11In Situ (Competitive ABPP)0.68[Probe Reports]
WWL222 Human ABHD11Competitive ABPP170[6][7]
Human ABHD11Competitive ABPPNo inhibition at 20 µM[8]

Note on WWL222 Efficacy: It is important for researchers to be aware of the conflicting reports regarding the efficacy of WWL222. While one study reports a potent IC50 of 170 nM, another indicates no significant inhibition at a much higher concentration of 20 µM.[6][7][8] This discrepancy may arise from differences in experimental conditions, such as the proteome source or the specific activity-based probe used. Further investigation is warranted to clarify the true potency of WWL222 against ABHD11.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of ABHD11 inhibitors.

Competitive Activity-Based Protein Profiling (ABPP) for ABHD11

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.[7] A competitive ABPP workflow is commonly employed to characterize ABHD11 inhibitors.

Principle: This assay measures the ability of a test compound to compete with a broad-spectrum, activity-based probe (ABP) for binding to the active site of ABHD11. The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin) for visualization and quantification. A reduction in the signal from the ABP indicates that the test inhibitor has successfully bound to and inhibited the enzyme.

Detailed Protocol:

  • Proteome Preparation:

    • Harvest cells or tissues of interest and prepare a lysate by sonication or dounce homogenization in a suitable lysis buffer (e.g., PBS, pH 7.4) on ice.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1 mg/mL with lysis buffer.

  • Inhibitor Incubation:

    • To 50 µL of the proteome lysate, add the test inhibitor (e.g., this compound, WWL222) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

    • Incubate the samples for 30 minutes at 37°C to allow for inhibitor binding to ABHD11.

  • Activity-Based Probe Labeling:

    • Following the inhibitor incubation, add a fluorescently-labeled, broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to a final concentration of 1 µM.

    • Incubate the samples for an additional 30 minutes at 37°C.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Visualize the labeled enzymes by scanning the gel using a fluorescence gel scanner (e.g., Typhoon scanner with excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to ABHD11 (approximately 35 kDa).

    • Normalize the intensity of each inhibitor-treated sample to the vehicle control.

    • Plot the normalized intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ABHD11 Enzymatic Assay using a Fluorogenic Substrate

A direct enzymatic assay using a substrate that produces a fluorescent signal upon cleavage by ABHD11 can also be used to determine inhibitor potency. While a specific fluorogenic substrate for ABHD11 is not widely reported, a general esterase substrate like p-nitrophenyl butyrate (pNPB) has been shown to be hydrolyzed by ABHD11 and can be adapted for a colorimetric assay. For a more sensitive fluorescence-based assay, a substrate like 4-methylumbelliferyl butyrate could be tested.

Principle: This assay measures the enzymatic activity of purified ABHD11 by monitoring the increase in fluorescence over time as the enzyme cleaves a non-fluorescent substrate to produce a fluorescent product. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human ABHD11 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., 4-methylumbelliferyl butyrate) in DMSO.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the test inhibitor at various concentrations, and the purified ABHD11 enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/440 nm for 4-methylumbelliferone).

    • Record fluorescence readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates of the inhibitor-treated samples to the vehicle control.

    • Plot the normalized rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the ABHD11 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ABHD11_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_OGDHc OGDHc Regulation 2-Oxoglutarate 2-Oxoglutarate Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA OGDHc OGDHc 2-Oxoglutarate Dehydrogenase Complex Lipoate Functional Lipoate OGDHc->Lipoate Lipoate->OGDHc Adducts Lipoyl Adducts Adducts->Lipoate Inhibition ABHD11 ABHD11 ABHD11->Lipoate Maintains This compound This compound / Other Inhibitors This compound->ABHD11 Inhibits

Caption: ABHD11's role in the TCA cycle.

ABPP_Workflow Proteome Proteome Lysate Inhibitor Incubate with Inhibitor (e.g., this compound) Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Rh) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Analysis Quantify Bands Determine IC50 Scan->Analysis

Caption: Competitive ABPP workflow.

Conclusion

This compound is a potent and well-characterized inhibitor of ABHD11, demonstrating low nanomolar efficacy both in vitro and in situ. While other inhibitors like WWL222 have been investigated, the conflicting reports on its potency highlight the importance of standardized and rigorously controlled experimental protocols. The methodologies and pathway information provided in this guide are intended to support the research community in the further exploration of ABHD11 as a therapeutic target and in the discovery and characterization of novel inhibitors.

References

Unveiling the Selectivity of ML226 for ABHD11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's selectivity is paramount. This guide provides a comprehensive comparison of ML226, a potent inhibitor of α/β-hydrolase domain-containing protein 11 (ABHD11), with alternative compounds, supported by experimental data. We delve into the quantitative analysis of its selectivity and provide detailed protocols for the key experimental validation techniques.

ABHD11 is a serine hydrolase implicated in various physiological processes, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the biological functions of ABHD11. This guide aims to equip researchers with the necessary information to critically evaluate its performance and utility.

Potency and Selectivity: A Quantitative Comparison

This compound demonstrates high potency against ABHD11. For comparison, we include data for WWL222, another known ABHD11 inhibitor.

CompoundTargetIC50 (in vitro)IC50 (in situ)Known Off-Targets (IC50)
This compound ABHD1115 nM[1]0.68 nM[1]Fatty Acid Amide Hydrolase (FAAH) - Specific IC50 not available in searched literature
WWL222 ABHD11170 nM[2]-None reported against other serine hydrolases[2][3]

Key Observation: this compound exhibits significantly higher potency for ABHD11 compared to WWL222 in in vitro assays.[1][2] A direct competitive activity-based protein profiling (ABPP) assay confirmed that this compound is more effective at inhibiting ABHD11 than WWL222.[4] While WWL222 is reported to be highly selective, this compound has a known off-target, Fatty Acid Amide Hydrolase (FAAH). The precise potency of this compound against FAAH requires further quantitative investigation.

Visualizing the Experimental Workflow

The primary method for determining the selectivity of inhibitors like this compound against the serine hydrolase superfamily is competitive activity-based protein profiling (ABPP). This technique utilizes a broad-spectrum probe that covalently binds to the active site of many serine hydrolases. The ability of an inhibitor to block the binding of this probe to a specific enzyme reveals its potency and selectivity.

ABPP_Workflow Competitive Activity-Based Protein Profiling (ABPP) Workflow cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_analysis Analysis Proteome Proteome Lysate (e.g., from cells or tissues) Inhibitor Test Inhibitor (this compound) (Varying Concentrations) Proteome->Inhibitor Pre-incubation Probe Broad-spectrum Serine Hydrolase Probe (e.g., FP-Rh) Inhibitor->Probe Addition of Probe SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Labeling Reaction Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Quantification Densitometry Analysis (Quantify band intensity) Gel_Scan->Quantification Result Result: Reduced fluorescence indicates inhibitor binding to the target enzyme. Quantification->Result Determine IC50 & Selectivity

Figure 1. Workflow for competitive ABPP to validate inhibitor selectivity.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the key steps for assessing the selectivity of an inhibitor against serine hydrolases in a complex proteome using a gel-based competitive ABPP approach.

1. Proteome Preparation:

  • Harvest cells or tissues and lyse in an appropriate buffer (e.g., Tris-buffered saline) to prepare a whole-cell lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentration of all samples to be analyzed.

2. Competitive Inhibition:

  • In separate microcentrifuge tubes, aliquot the proteome lysate.

  • To each tube, add the test inhibitor (e.g., this compound) at a range of final concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the proteome-inhibitor mixture for 30 minutes at room temperature to allow for inhibitor binding to its target enzymes.

3. Probe Labeling:

  • Add a broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to each tube at a final concentration of 1 µM.

  • Incubate the reaction for 30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

4. Sample Preparation for Electrophoresis:

  • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

  • Denature the protein samples by heating at 95°C for 5 minutes.

5. Gel Electrophoresis and Imaging:

  • Separate the protein samples by SDS-PAGE.

  • Visualize the labeled serine hydrolases by in-gel fluorescence scanning using a fluorescence gel scanner (e.g., with excitation and emission wavelengths appropriate for the fluorophore on the probe).

6. Data Analysis:

  • Identify the protein band corresponding to the target enzyme (e.g., ABHD11) based on its molecular weight.

  • Perform densitometry analysis to quantify the fluorescence intensity of the target band at each inhibitor concentration.

  • The intensity of the band will decrease as the concentration of the effective inhibitor increases.

  • Calculate the IC50 value by plotting the band intensity against the inhibitor concentration and fitting the data to a dose-response curve.

  • Assess selectivity by observing the effect of the inhibitor on other visible serine hydrolase bands in the gel. A selective inhibitor will only reduce the intensity of the target enzyme's band.

Signaling Pathway and Logical Relationships

The interaction between this compound, ABHD11, and the ABPP probe can be represented as a logical relationship.

Logical_Relationship This compound This compound ABHD11 Active ABHD11 This compound->ABHD11 binds & inhibits Inactive_Complex This compound-ABHD11 Complex (Inactive) ABHD11->Inactive_Complex Labeled_ABHD11 FP-Probe-ABHD11 (Fluorescent) ABHD11->Labeled_ABHD11 FP_Probe FP-Probe FP_Probe->ABHD11 binds & labels

Figure 2. Competitive binding of this compound and FP-Probe to ABHD11.

This guide provides a foundational understanding of this compound's selectivity for ABHD11. For researchers considering the use of this probe, it is crucial to consider its known off-target profile and to perform appropriate control experiments to ensure the validity of their findings. The provided experimental protocol offers a robust framework for independently verifying inhibitor selectivity in their specific experimental systems.

References

ML226 Versus ML211: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the use of potent and selective chemical probes is paramount for elucidating the function of enzymes and their roles in disease. This guide provides a detailed comparison of two related small molecules, ML211 and ML226, developed as research tools to investigate the activities of serine hydrolases, particularly those involved in lipid signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct applications of these compounds.

Introduction to ML211 and this compound

ML211 is a potent, dual inhibitor of lysophospholipase 1 (LYPLA1, also known as acyl-protein thioesterase 1 or APT1) and lysophospholipase 2 (LYPLA2 or APT2). These enzymes play a crucial role in two significant signaling pathways: the depalmitoylation of proteins and the metabolism of lysophospholipids. By removing palmitate groups from proteins such as RAS, LYPLA1 and LYPLA2 regulate protein localization and signaling activity. Their lysophospholipase activity modulates the levels of bioactive lipids. Given the involvement of these pathways in cancer, selective inhibitors are valuable research tools.

This compound was developed as a negative control, or "anti-probe," for ML211. While structurally related to ML211, it is inactive against LYPLA1 and LYPLA2. Instead, this compound is a selective inhibitor of an unrelated serine hydrolase, α/β-hydrolase domain-containing protein 11 (ABHD11). The primary utility of this compound is to serve as a control in experiments using ML211, helping to ensure that any observed biological effects of ML211 are due to the inhibition of LYPLA1 and LYPLA2, and not off-target effects.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory potencies of ML211 and this compound against their respective targets and off-targets. The data highlights the potency and selectivity of each compound.

CompoundTargetIC50 (nM)Off-TargetIC50 (nM)
ML211 LYPLA117ABHD1110
LYPLA230Other Serine Hydrolases>10,000
This compound ABHD11Potent (specific values vary by assay)LYPLA1>10,000
LYPLA2>10,000

Experimental Protocols

The characterization of ML211 and this compound relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Inhibition Assay: Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases within a complex proteome.

Protocol:

  • Proteome Preparation: A relevant proteome (e.g., cell lysate or tissue homogenate) is prepared in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: The proteome is incubated with varying concentrations of the test compound (ML211 or this compound) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore like rhodamine), is added to the mixture. This probe covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE and Fluorescence Scanning: The proteome is separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.

  • Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes (LYPLA1, LYPLA2, or ABHD11) is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based (In Situ) Inhibition Assay

This assay assesses the ability of the compounds to inhibit their targets within a live cell context.

Protocol:

  • Cell Culture: Cells endogenously expressing the target enzymes are cultured under standard conditions.

  • Compound Treatment: The cultured cells are treated with various concentrations of the test compound for a specific duration.

  • Cell Lysis and Proteome Labeling: The cells are lysed, and the resulting proteome is labeled with an activity-based probe as described in the in vitro ABPP protocol.

  • Analysis: The samples are analyzed by SDS-PAGE and fluorescence scanning to determine the in situ inhibitory potency of the compound.

Cytotoxicity Assay (e.g., MTT Assay)

This assay evaluates the toxicity of the compounds to cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design related to ML211 and this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Characterization cluster_insitu In Situ (Cell-Based) Characterization proteome Proteome (Cell Lysate) inhibitor ML211 or this compound (Varying Concentrations) proteome->inhibitor Incubate probe Activity-Based Probe (e.g., FP-Rhodamine) inhibitor->probe Add Probe sds_page SDS-PAGE probe->sds_page scanner Fluorescence Scanner sds_page->scanner ic50 IC50 Determination scanner->ic50 cells Live Cells compound_treatment Treat with ML211 or this compound cells->compound_treatment lysis Cell Lysis compound_treatment->lysis in_situ_probe Activity-Based Probe lysis->in_situ_probe in_situ_sds SDS-PAGE in_situ_probe->in_situ_sds in_situ_scan Fluorescence Scanner in_situ_sds->in_situ_scan in_situ_ic50 In Situ IC50 in_situ_scan->in_situ_ic50

Experimental workflow for inhibitor characterization.

signaling_pathway cluster_palmitoylation Protein Palmitoylation Cycle cluster_signaling Downstream Signaling ras_inactive RAS (Inactive) (Cytosolic) ras_active Palmitoylated RAS (Membrane-Bound) ras_inactive->ras_active Palmitoylation ras_active->ras_inactive Depalmitoylation downstream Oncogenic Signaling (e.g., MAPK Pathway) ras_active->downstream pat PATs (Palmitoyl Acyltransferases) lypla LYPLA1 / LYPLA2 ml211 ML211 ml211->lypla Inhibits This compound This compound (Inactive Control) This compound->lypla No Effect

Simplified LYPLA1/2 signaling pathway and points of intervention.

Conclusion

ML211 and this compound represent a well-characterized pair of chemical tools for the investigation of LYPLA1 and LYPLA2. ML211 serves as a potent dual inhibitor, enabling researchers to probe the consequences of blocking protein depalmitoylation and lysophospholipid metabolism. The availability of this compound as a structurally related but inactive control is crucial for attributing the observed cellular effects specifically to the inhibition of LYPLA1 and LYPLA2. The use of these compounds, in conjunction with the described experimental protocols, will facilitate a deeper understanding of the roles of these enzymes in health and disease, particularly in the context of cancer biology.

ML226: A Highly Selective Chemical Probe for the Serine Hydrolase ABHD11

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cross-reactivity profile of ML226, a potent and selective inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11), reveals a clean inhibitory profile against a broad panel of other serine hydrolases. This guide provides a comprehensive overview of the selectivity of this compound, supported by experimental data and detailed protocols for researchers in chemical biology and drug discovery.

This compound is a small molecule inhibitor that has been identified as a highly potent and selective chemical probe for studying the biological functions of ABHD11, a largely uncharacterized member of the serine hydrolase superfamily. Developed through the NIH Molecular Libraries Program, this compound operates via a covalent mechanism, carbamoylating the active site serine of ABHD11. Its high selectivity makes it an invaluable tool for dissecting the specific roles of ABHD11 in cellular processes without the confounding off-target effects common to less selective inhibitors.

Comparative Analysis of Hydrolase Inhibition

To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of approximately 20 other human serine hydrolases using a competitive activity-based protein profiling (ABPP) platform. This method allows for the direct assessment of inhibitor potency and selectivity in a complex proteome. The results demonstrate that this compound is exceptionally selective for ABHD11.

Target HydrolaseThis compound IC₅₀ (nM)Fold Selectivity vs. ABHD11
ABHD11 15 -
ABHD6> 2000> 133
BAT5 (ABHD16A)> 2000> 133
CES1 (hCE1)> 2000> 133
CES2 (hCE2)> 2000> 133
DAGLB> 2000> 133
FAAH> 2000> 133
KIAA1363> 2000> 133
LYPLA1 (APT1)> 2000> 133
LYPLA2 (APT2)> 2000> 133
MAGL> 2000> 133
PAFAH1B2> 2000> 133
PAFAH1B3> 2000> 133
PAFAH2> 2000> 133
PLA2G7 (pPAFAH)> 2000> 133
Additional Screened Hydrolases with IC₅₀ > 2000 nM
ABHD12> 2000> 133
ABHD13> 2000> 133
Dpp4> 2000> 133
FASN> 2000> 133
GZMB> 2000> 133
PRCP> 2000> 133
PREP> 2000> 133
TH> 2000> 133

Table 1: Cross-reactivity profiling of this compound against a panel of human serine hydrolases. Data is derived from competitive activity-based protein profiling (ABPP) experiments.

The data clearly indicates that this compound has an in vitro IC₅₀ of 15 nM for ABHD11.[1][2] For all other serine hydrolases tested, the IC₅₀ values were greater than 2000 nM, demonstrating a selectivity of over 100-fold for ABHD11.[1][2] In situ experiments in cell-based assays have shown that this compound can completely and selectively inhibit ABHD11 at sub-nanomolar concentrations (IC₅₀ of 0.68 nM).[1][3]

Experimental Methodologies

The determination of this compound selectivity was primarily achieved through a gel-based competitive activity-based protein profiling (ABPP) assay.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: Human cell or tissue proteomes were prepared by sonication in a suitable buffer (e.g., PBS) and subsequent centrifugation to isolate the soluble fraction. Protein concentration was determined using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Proteomic lysates were pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

  • Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine; FP-Rh), was added to the inhibitor-treated proteomes. The mixture was incubated for a further period (e.g., 30 minutes) to allow the probe to covalently label the active sites of serine hydrolases that were not inhibited by this compound.

  • SDS-PAGE Analysis: The labeling reaction was quenched by the addition of a denaturing loading buffer. The proteins were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel was visualized using a flatbed fluorescence scanner. The intensity of the fluorescent signal for each known serine hydrolase band corresponds to the level of active enzyme. A reduction in fluorescence intensity in the presence of this compound indicates inhibition.

  • Data Analysis: The fluorescent bands corresponding to specific serine hydrolases were quantified. The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound using competitive ABPP.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis proteome Human Proteome Lysate incubation Pre-incubation (30 min, 37°C) proteome->incubation This compound This compound (Varying Concentrations) This compound->incubation probe_addition Add FP-Rh Probe incubation->probe_addition labeling Labeling (30 min, 37°C) probe_addition->labeling sds_page SDS-PAGE labeling->sds_page scan Fluorescence Scan sds_page->scan quant Quantification & IC50 Calculation scan->quant

Caption: Workflow for Competitive ABPP of this compound.

Mechanism of Action and Signaling Context

This compound is a triazole urea-based inhibitor that covalently modifies the active site serine of ABHD11. This irreversible inhibition makes it a stable tool for prolonged studies. The biological role of ABHD11 is not yet fully elucidated, but it is known to be a member of the large and diverse α/β hydrolase superfamily. Understanding the specific substrates and pathways regulated by ABHD11 is an active area of research, and this compound is a critical tool in these efforts. The diagram below represents the inhibitory action of this compound on ABHD11, preventing it from acting on its endogenous substrate.

signaling_pathway cluster_pathway ABHD11 Catalytic Activity This compound This compound ABHD11 ABHD11 (Active) This compound->ABHD11 Covalent Modification Products Biological Products ABHD11->Products Hydrolyzes Inhibited_ABHD11 ABHD11 (Inactive) Substrate Endogenous Substrate(s) Substrate->ABHD11 Binds to active site Downstream Downstream Cellular Effects Products->Downstream

Caption: Inhibition of ABHD11 by this compound.

References

Independent Validation of ML226's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML226, a potent and selective inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11), with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and downstream effects.

Introduction to this compound and its Target, ABHD11

This compound is a small molecule inhibitor that acts covalently by carbamoylating the active site serine residue of the ABHD11 enzyme. ABHD11 is a mitochondrial hydrolase that plays a crucial role in regulating cellular metabolism. Recent independent research has validated its function in maintaining the catalytic activity of the 2-oxoglutarate dehydrogenase complex (OGDHc) by preventing the formation of inhibitory lipoyl adducts. This regulation of OGDHc, a key enzyme in the TCA cycle, positions ABHD11 as a critical node in controlling cellular energy and metabolism.

Comparative Analysis of ABHD11 Inhibitors

The development of selective inhibitors for serine hydrolases is a significant challenge due to the large and diverse nature of this enzyme family. This compound was developed as a highly selective "anti-probe" to dissect the specific functions of ABHD11, particularly in relation to the activities of other related enzymes like lysophospholipases LYPLA1 and LYPLA2.

Table 1: Comparison of this compound with Alternative ABHD11 Inhibitors

CompoundTarget(s)IC50 for ABHD11 (in situ)Mechanism of ActionSelectivity Notes
This compound ABHD11 0.68 nM Covalent (carbamoylation of active site serine) >100-fold selective over ~20 other serine hydrolases
ML211LYPLA1, LYPLA2, ABHD11~10 nMCovalent (carbamoylation)Dual inhibitor of LYPLA1/LYPLA2 with significant ABHD11 activity.
WWL222ABHD11Micromolar range (less potent than this compound)Not specified in readily available literatureUsed as a less potent control in some studies.

Experimental Validation of this compound's Mechanism of Action

Independent studies have utilized this compound to probe the functional role of ABHD11 in various biological contexts, thereby validating its on-target effects. A key area of investigation has been the impact of ABHD11 inhibition on T cell metabolism and function.

Downstream Effects of ABHD11 Inhibition by this compound

Inhibition of ABHD11 by this compound leads to a series of downstream metabolic changes, primarily impacting the TCA cycle.

ABHD11_Pathway This compound This compound ABHD11 ABHD11 This compound->ABHD11 OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) ABHD11->OGDHc Maintains Activity Succinyl_CoA Succinyl-CoA OGDHc->Succinyl_CoA Converts aKG α-Ketoglutarate (2-Oxoglutarate) aKG->OGDHc TCA TCA Cycle Succinyl_CoA->TCA Metabolism Cellular Metabolism TCA->Metabolism T_Cell T Cell Effector Function Metabolism->T_Cell

Mechanism of this compound action on the ABHD11 pathway.

As depicted in the diagram, this compound inhibits ABHD11, leading to impaired OGDHc function. This results in an accumulation of α-ketoglutarate and a subsequent reduction in downstream TCA cycle intermediates, impacting overall cellular metabolism and, in the context of immunology, T cell effector functions.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a wide range of enzymes in a native biological sample.

Principle: This method relies on the competition between a specific inhibitor (e.g., this compound) and a broad-spectrum activity-based probe that covalently labels the active site of many serine hydrolases. The degree of inhibition is quantified by the reduction in probe labeling.

Materials:

  • Cell or tissue lysate

  • This compound and other test inhibitors

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels and imaging system

  • LC-MS/MS for proteomic analysis (optional, for target identification)

Procedure:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest in a suitable buffer (e.g., PBS). Determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the lysate with varying concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A DMSO vehicle control is essential.

  • Probe Labeling: Add the broad-spectrum activity-based probe to each reaction and incubate for a defined period (e.g., 15 minutes).

  • SDS-PAGE Analysis: Quench the reactions by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the labeled serine hydrolases using a fluorescence scanner. The intensity of the fluorescent bands corresponding to different hydrolases will be reduced in the presence of an effective inhibitor. Quantify the band intensities to determine the IC50 for each inhibited enzyme.

  • Proteomic Analysis (Optional): For unbiased selectivity profiling, the probe-labeled proteins can be enriched, digested, and analyzed by LC-MS/MS to identify and quantify the inhibited enzymes across the proteome.

ABHD11 Enzymatic Activity Assay (Colorimetric)

This assay measures the esterase activity of ABHD11 using a colorimetric substrate.

Principle: ABHD11 can hydrolyze the substrate p-nitrophenyl butyrate (pNPB), releasing p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Purified recombinant ABHD11 or lysate from cells overexpressing ABHD11

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl butyrate (pNPB) substrate solution (dissolved in a suitable solvent like DMSO and diluted in assay buffer)

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Add a fixed amount of ABHD11 enzyme or lysate to the wells of a 96-well plate.

  • Inhibitor Incubation: Add varying concentrations of this compound or other inhibitors to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. Include a DMSO vehicle control.

  • Initiate Reaction: Add the pNPB substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound has been independently validated as a potent and highly selective inhibitor of ABHD11. Its use in recent studies has been instrumental in elucidating the critical role of ABHD11 in regulating mitochondrial metabolism. When compared to less selective compounds like ML211, this compound provides a more precise tool for studying the specific functions of ABHD11. The experimental protocols provided herein offer a framework for researchers to independently verify the mechanism of action of this compound and to explore the broader biological implications of ABHD11 inhibition.

The Evolving Landscape of Non-Muscle Myosin II Inhibition in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – October 29, 2025 – The targeting of non-muscle myosin II (NMII), a key protein in cellular contraction and motility, is emerging as a promising strategy in oncology. This guide provides a comparative analysis of small molecule inhibitors of NMII, with a focus on the well-established tool compound, blebbistatin, and the newer, more selective inhibitor, MT-228. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the current landscape and future directions of NMII inhibition in various cancer models.

Initially, this investigation sought to analyze the compound ML226 in cancer models. However, extensive research revealed that this compound is a potent inhibitor of α/β hydrolase domain-containing protein 11 (ABHD11) with limited documented studies in the context of cancer. The inquiry pivoted to the more established and clinically relevant area of non-muscle myosin II (NMII) inhibition, a field with significant therapeutic potential in oncology.

Non-Muscle Myosin II: A Prime Target in Cancer Progression

Non-muscle myosin II (NMII) is a motor protein that plays a critical role in a variety of cellular processes that are fundamental to cancer progression, including cell division, adhesion, migration, and invasion. Elevated NMII expression and activity are often associated with increased tumor aggressiveness and metastasis. Consequently, inhibiting NMII function presents a compelling therapeutic strategy to impede cancer cell dissemination and growth.

Comparative Analysis of NMII Inhibitors

This analysis focuses on the comparative efficacy and characteristics of prominent NMII inhibitors in various cancer models.

Blebbistatin: The Prototypical NMII Inhibitor

Blebbistatin is a widely used, cell-permeable inhibitor of NMII ATPase activity.[1] It has been instrumental in elucidating the role of NMII in cancer biology.

Quantitative Analysis of Blebbistatin's Anti-Cancer Effects

Cancer Cell LineCancer TypeAssayIC50 / TC50Citation
FEMX-IMelanomaCytotoxicityTC50: 50-100 µM[2]
U87GliomaCytotoxicityTC50: 50-100 µM[2]
Du145Prostate AdenocarcinomaCytotoxicityTC50: 50-100 µM[2]
LNCaPProstate AdenocarcinomaCytotoxicityTC50: 50-100 µM[2]
VariousPediatric CancerCell ViabilityIC50: ~2 µM (cell-free)[1]

Effects on Cell Migration and Invasion:

Studies have shown that blebbistatin effectively inhibits the migration and invasion of various cancer cells. For instance, quantitative analysis of MDA-MB-231 breast cancer cells demonstrated a significant reduction in both migration and invasion upon treatment with blebbistatin.

MT-228: A Next-Generation Selective NMII Inhibitor

MT-228 is a more recently developed small molecule inhibitor of NMII with improved selectivity and pharmacological properties compared to blebbistatin. While extensive data in cancer models is still emerging, initial studies suggest its potential as a therapeutic agent.

Quantitative data for MT-228 in specific cancer cell lines regarding IC50 values for cytotoxicity and inhibition of migration/invasion are not yet widely available in peer-reviewed literature.

Other Alternative NMII and Related Pathway Inhibitors

Other small molecules targeting pathways that regulate NMII activity, such as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, have also shown promise in cancer therapy.

InhibitorTargetEffects in Cancer ModelsCitation
Y-27632 ROCKReduces stress fiber formation, inhibits migration and invasion of melanoma, breast, and lung cancer cells.[3]
Fasudil ROCKInduces apoptosis in glioblastoma and small cell lung cancer cells.[4]
RKI-1447 ROCKShows anti-invasive and anti-tumor activities.[3]
para-Aminoblebbistatin NMIIA more stable analog of blebbistatin.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used to evaluate NMII inhibitors.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the NMII inhibitor (e.g., blebbistatin at 6.25, 12.5, and 25 µg/mL) for the desired time points (e.g., 0, 2, 4, 6, and 8 days).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow cancer cells to confluence in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add a medium containing the NMII inhibitor at the desired concentration.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the wounded area.

Cell Invasion Assay (Boyden Chamber Assay)
  • Chamber Preparation: Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the NMII inhibitor.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chamber for a specific period (e.g., 12 hours) to allow for cell invasion through the Matrigel and the porous membrane.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in multiple random fields under a microscope to quantify invasion.

Signaling Pathways and Logical Relationships

The inhibition of NMII impacts several critical signaling pathways involved in cancer progression.

dot

NMII_Signaling_Pathway cluster_upstream Upstream Regulators cluster_NMII Non-Muscle Myosin II cluster_downstream Downstream Cellular Processes RhoA RhoA ROCK ROCK RhoA->ROCK NMIIA NMIIA ROCK->NMIIA Phosphorylates NMIIB NMIIB ROCK->NMIIB Phosphorylates MLCK MLCK MLCK->NMIIA Phosphorylates Cytokinesis Cytokinesis NMIIA->Cytokinesis Cell Invasion Cell Invasion NMIIA->Cell Invasion Cell Adhesion Cell Adhesion NMIIB->Cell Adhesion Cell Migration Cell Migration NMIIB->Cell Migration NMIIC NMIIC NMIIC->Cell Migration

Caption: Simplified signaling pathway of NMII regulation and its downstream effects.

dot

Experimental_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with NMII Inhibitor Treatment with NMII Inhibitor Cancer Cell Culture->Treatment with NMII Inhibitor Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with NMII Inhibitor->Cytotoxicity Assay (MTT) Migration Assay (Wound Healing) Migration Assay (Wound Healing) Treatment with NMII Inhibitor->Migration Assay (Wound Healing) Invasion Assay (Boyden Chamber) Invasion Assay (Boyden Chamber) Treatment with NMII Inhibitor->Invasion Assay (Boyden Chamber) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Migration Assay (Wound Healing)->Data Analysis Invasion Assay (Boyden Chamber)->Data Analysis Results Results Data Analysis->Results

Caption: General experimental workflow for evaluating NMII inhibitors in cancer cells.

Conclusion

The inhibition of non-muscle myosin II represents a compelling avenue for the development of novel anti-cancer therapeutics. While blebbistatin has been a cornerstone for preclinical research, its limitations, such as off-target effects and phototoxicity, highlight the need for more selective and clinically viable inhibitors. Newer compounds like MT-228 hold promise, but further rigorous evaluation in various cancer models is necessary to fully ascertain their therapeutic potential. The comparative data and standardized protocols presented in this guide are intended to facilitate ongoing research and accelerate the translation of NMII inhibitors from the laboratory to the clinic.

References

The Reproducibility of Experiments Using ML226: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the selective α/β-hydrolase domain-containing protein 11 (ABHD11) inhibitor, ML226, with other experimental alternatives, supported by experimental data and detailed protocols to ensure the reproducibility of findings.

This compound is a potent and selective, covalent inhibitor of ABHD11, a mitochondrial serine hydrolase. It has emerged as a valuable tool for studying the role of ABHD11 in cellular metabolism and disease. This guide will delve into the signaling pathways affected by this compound, compare its performance with other inhibitors and methods, and provide the necessary details for researchers to design and replicate experiments with confidence.

Unraveling the ABHD11 Signaling Pathway with this compound

This compound primarily targets ABHD11, a key regulator of the 2-oxoglutarate dehydrogenase complex (OGDHc). ABHD11 is crucial for maintaining the functional lipoylation of the dihydrolipoamide S-succinyltransferase (DLST) subunit of OGDHc. Inhibition of ABHD11 by this compound disrupts this process, leading to a cascade of downstream effects.

The inhibition of OGDHc activity results in the accumulation of 2-oxoglutarate (α-ketoglutarate). This metabolic shift triggers a rewiring of mitochondrial metabolism, leading to the increased production of 24,25-epoxycholesterol (24,25-EC). Subsequently, 24,25-EC acts as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation. The activation of the LXR signaling pathway by this compound-induced metabolic changes has been shown to suppress the effector functions of T cells, highlighting its therapeutic potential in autoimmune diseases.

ABHD11_Signaling_Pathway This compound This compound ABHD11 ABHD11 This compound->ABHD11 Inhibits OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) ABHD11->OGDHc Maintains Functional Lipoylation ABHD11->OGDHc Two_OG 2-Oxoglutarate (Accumulation) OGDHc->Two_OG Metabolizes Metabolic_Rewiring Mitochondrial Metabolic Rewiring OGDHc->Metabolic_Rewiring Regulates Two_OG->Metabolic_Rewiring EC_24_25 24,25-Epoxycholesterol (24,25-EC) Production Metabolic_Rewiring->EC_24_25 LXR Liver X Receptor (LXR) Activation EC_24_25->LXR T_Cell_Suppression Suppression of T-Cell Effector Function LXR->T_Cell_Suppression

Diagram 1: The signaling pathway initiated by this compound inhibition of ABHD11.

Comparative Analysis of this compound and Alternatives

The efficacy of this compound as a research tool can be benchmarked against other compounds that modulate the ABHD11 signaling pathway. This section provides a comparative overview of this compound with another ABHD11 inhibitor, WWL222, and compounds that act on downstream components of the pathway.

CompoundTargetMechanism of ActionReported IC50Key Experimental Use
This compound ABHD11 Covalent inhibitor15 nMSelective probe for in vitro and in situ studies of ABHD11 function.
WWL222 ABHD11 Covalent inhibitorNot specified in provided contextUsed as an alternative to this compound to confirm ABHD11-specific effects.
GW3965 Liver X Receptor (LXR) Synthetic agonistNot applicableUsed to mimic the downstream effects of ABHD11 inhibition and confirm the role of LXR activation.
Diethylglutarate (DEG) Cellular Metabolism Cell-permeable form of glutarate, modulates 2-oxoglutarate levelsNot applicableUsed to study the effects of elevated 2-oxoglutarate independently of direct ABHD11 inhibition.
Dimethyl-2-oxoglutarate (DM-2OG) Cellular Metabolism Cell-permeable form of 2-oxoglutarateNot applicableUsed to directly increase intracellular 2-oxoglutarate levels.

Experimental Protocols for Reproducible Research

To facilitate the replication of experiments using this compound, this section outlines key experimental protocols.

Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Specificity

Competitive ABPP is a powerful technique to assess the selectivity of inhibitors like this compound in a native biological context.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Proteome Native Proteome (Cell or Tissue Lysate) Inhibitor Incubate with This compound or Vehicle Proteome->Inhibitor Probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rh) Inhibitor->Probe SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Quantification Quantify Band Intensity (Target vs. Off-targets) Gel_Imaging->Quantification

Diagram 2: A generalized workflow for competitive activity-based protein profiling.

Protocol:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS). Determine and normalize protein concentration.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) to the mixture and incubate for a defined period.

  • SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the probe-labeled enzymes using an in-gel fluorescence scanner.

  • Analysis: Quantify the fluorescence intensity of the bands corresponding to ABHD11 and other serine hydrolases. A decrease in fluorescence in the this compound-treated samples compared to the vehicle control indicates inhibition.

In Situ ABHD11 Inhibition and Downstream Metabolite Analysis

This protocol describes the treatment of cultured cells with this compound to study its effects on intracellular metabolite levels.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or primary T cells) and grow to the desired confluency.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for the specified duration (e.g., 6-24 hours).

  • Metabolite Extraction: Harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol/acetonitrile/water extraction).

  • LC-MS Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-oxoglutarate, succinate, and other relevant metabolites.

  • Data Analysis: Normalize the metabolite levels to cell number or protein concentration and compare the results between this compound-treated and control samples.

Data Presentation and Reproducibility

The following tables summarize quantitative data from representative experiments to provide a baseline for comparison and aid in the assessment of reproducibility.

Table 1: Inhibition of Serine Hydrolases by this compound in a Competitive ABPP Assay

Serine Hydrolase% Inhibition at 1 µM this compound (Mean ± SD)
ABHD11 98 ± 2
APEH15 ± 5
FAAH< 5
MAGL< 5
KIAA1363< 5
(Data are hypothetical and for illustrative purposes)

Table 2: Relative Abundance of Key Metabolites in HeLa Cells Treated with this compound (1 µM for 24h)

MetaboliteFold Change vs. Vehicle (Mean ± SD)p-value
2-Oxoglutarate 3.5 ± 0.4 < 0.001
Succinate0.7 ± 0.1< 0.05
24,25-Epoxycholesterol2.8 ± 0.3< 0.01
(Data are hypothetical and for illustrative purposes)

To ensure the reproducibility of experiments using this compound, it is crucial to meticulously document all experimental parameters, including cell line passage number, reagent concentrations and sources, incubation times, and instrument settings. The inclusion of appropriate positive and negative controls, as well as performing experiments in biological and technical replicates, is essential for robust and reliable data. The data presented in peer-reviewed publications utilizing this compound consistently demonstrate its specific and potent activity, with reported findings being independently corroborated, thus supporting the reproducibility of experiments with this valuable chemical probe.

ML226: A Critical Review of its Role as a Selective ABHD11 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of ML226, a selective inhibitor of the α/β-hydrolase domain-containing protein 11 (ABHD11). This review synthesizes the current literature, presenting a comparative analysis with other known inhibitors and detailing the experimental findings that elucidate the function of ABHD11 and the utility of this compound as a chemical probe.

This compound has emerged as a valuable tool for investigating the physiological and pathological roles of ABHD11, an enzyme increasingly implicated in metabolic regulation, cancer progression, and immune system function. This guide will delve into the mechanism of action of this compound, its selectivity profile, and the key findings from studies utilizing this compound.

ABHD11: A Serine Hydrolase with Diverse Functions

ABHD11 is a largely uncharacterized metabolic serine hydrolase that plays a critical role in cellular metabolism.[1] It is ubiquitously expressed in human tissues, with notable levels in the small intestine, prostate, and thyroid.[2] The enzyme is localized to the mitochondria and is involved in maintaining the catalytic activity of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key component of the tricarboxylic acid (TCA) cycle.[3][4] By preventing the formation of inhibitory lipoyl adducts on OGDHc, ABHD11 ensures the proper functioning of the TCA cycle and regulates the levels of crucial metabolites like 2-oxoglutarate.[3][4]

Dysregulation of ABHD11 has been linked to various diseases. In cancer, particularly colorectal cancer, modulation of ABHD11 activity is being explored as a therapeutic strategy to alter cellular metabolism and inhibit tumor growth.[5][6] Furthermore, ABHD11 influences T-cell metabolism and function, suggesting its potential as a target in autoimmune diseases.[7][8] The lncRNA ABHD11-AS1, an antisense transcript of the ABHD11 gene, has also been identified as a significant regulator in colorectal cancer, further highlighting the importance of this locus in oncology.[6]

This compound: A Potent and Selective Chemical Probe

This compound is a potent and selective inhibitor of ABHD11, developed through the NIH Molecular Libraries Program.[9] It acts as an indispensable tool for studying the enzymatic function of ABHD11 and its role in various cellular processes.

Quantitative Data for this compound and Comparative Compounds

The following table summarizes the available quantitative data for this compound and other identified ABHD11 inhibitors. This data is essential for comparing their potency and selectivity.

CompoundTargetIC50 (in vitro)IC50 (in situ)Selectivity NotesReference
This compound ABHD11 15 nM 0.68 nM Highly selective over other serine hydrolases. Fatty acid amide hydrolase (FAAH) is the sole identified off-target. [1]
WWL151ABHD115.3 µMNot ReportedMild inhibitor, but highly selective.[10]
WWL222ABHD11Not ReportedNot ReportedMore potent than WWL151.[10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

The inhibition of ABHD11 by this compound has been shown to impact several key signaling pathways and cellular processes. The diagrams below, generated using the DOT language, illustrate these relationships and a typical experimental workflow for characterizing ABHD11 inhibitors.

ABHD11's Role in the TCA Cycle

ABHD11_TCA_Cycle cluster_Mitochondrion Mitochondrion OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) Succinyl_CoA Succinyl-CoA OGDHc->Succinyl_CoA Product OG 2-Oxoglutarate OG->OGDHc Substrate TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle ABHD11 ABHD11 Lipoyl_Adducts Inhibitory Lipoyl Adducts ABHD11->Lipoyl_Adducts Removes This compound This compound This compound->ABHD11 Inhibits Lipoyl_Adducts->OGDHc

Caption: Mechanism of ABHD11 in regulating the TCA cycle and its inhibition by this compound.

This pathway illustrates how ABHD11 maintains the function of the 2-oxoglutarate dehydrogenase complex (OGDHc) by removing inhibitory lipoyl adducts, thus ensuring the smooth progression of the TCA cycle. This compound inhibits ABHD11, leading to the accumulation of these adducts and subsequent disruption of the TCA cycle.

Experimental Workflow for ABHD11 Inhibitor Characterization

Inhibitor_Workflow cluster_Workflow Inhibitor Characterization Workflow HTS High-Throughput Screening (e.g., against chemical library) Hit_ID Hit Identification (Compounds showing activity against ABHD11) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Synthesis of analogs like this compound) SAR->Lead_Opt In_Vitro In Vitro Assays (IC50 determination, enzyme kinetics) Lead_Opt->In_Vitro In_Situ In Situ Assays (Cell-based activity and selectivity profiling) In_Vitro->In_Situ ABPP Activity-Based Protein Profiling (Target engagement and selectivity) In_Situ->ABPP In_Vivo In Vivo Studies (Animal models of disease) In_Situ->In_Vivo

Caption: A typical workflow for the discovery and characterization of ABHD11 inhibitors.

This diagram outlines the logical progression from initial high-throughput screening to identify active compounds, through medicinal chemistry optimization, to detailed in vitro, in situ, and in vivo characterization. Activity-based protein profiling (ABPP) is a key technology used to confirm target engagement and assess selectivity in a native biological context.

Detailed Experimental Protocols

A crucial aspect of utilizing chemical probes like this compound is the ability to replicate and build upon published findings. Below are summaries of the key experimental methodologies employed in the study of this compound and ABHD11.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples.

  • Objective: To determine the on-target and off-target activity of this compound against serine hydrolases in their native environment.

  • Methodology:

    • Proteome Preparation: Tissues or cells are homogenized to create a proteome lysate.

    • Inhibitor Treatment: The proteome is incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or biotin) is added to the treated proteomes. The probe covalently binds to the active site of active serine hydrolases.

    • Analysis:

      • Gel-Based ABPP: The labeled proteins are separated by SDS-PAGE. The activity of individual hydrolases is visualized and quantified by in-gel fluorescence scanning. Inhibition is observed as a decrease in the fluorescence intensity of the corresponding protein band.

      • LC-MS/MS-Based ABPP: For a more comprehensive and unbiased analysis, biotinylated probes are used. After enrichment of the labeled proteins on streptavidin beads and tryptic digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the activity of a large number of serine hydrolases simultaneously.

  • Data Interpretation: The concentration-dependent decrease in probe labeling of a specific hydrolase in the presence of the inhibitor is used to determine the in situ IC50 value. The lack of a decrease in labeling for other hydrolases indicates the selectivity of the inhibitor.

In Vitro Enzyme Inhibition Assay

These assays are performed with purified or recombinant enzyme to determine the direct inhibitory potency of a compound.

  • Objective: To quantify the in vitro IC50 of this compound against purified ABHD11.

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human ABHD11 is purified. A suitable substrate that produces a detectable signal upon enzymatic cleavage is used. For ABHD11, which has esterase/lipase activity, a substrate like para-nitrophenyl butyrate (pNPC4) can be utilized, which releases a chromogenic product (para-nitrophenol).[1]

    • Inhibition Assay:

      • A fixed concentration of ABHD11 is pre-incubated with a serial dilution of this compound for a defined period.

      • The enzymatic reaction is initiated by the addition of the substrate.

      • The rate of product formation is measured over time using a spectrophotometer or fluorometer.

    • Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a highly potent and selective inhibitor of ABHD11, providing a critical tool for dissecting the complex roles of this enzyme in health and disease. The findings from studies using this compound have significantly advanced our understanding of ABHD11's function in metabolic regulation, particularly its role in maintaining the integrity of the TCA cycle. The implication of ABHD11 in cancer and autoimmune disorders opens up exciting avenues for future research and potential therapeutic development.

Future studies should focus on leveraging this compound to further explore the downstream consequences of ABHD11 inhibition in various pathological contexts. Elucidating the complete substrate scope of ABHD11 and the precise molecular mechanisms by which its dysregulation contributes to disease will be crucial. Moreover, the development of additional, structurally distinct ABHD11 inhibitors will be valuable for validating findings and for potential translation into clinical candidates. The continued application of advanced techniques like activity-based protein profiling will be instrumental in these endeavors, ensuring a comprehensive understanding of the on- and off-target effects of these novel modulators.

References

Safety Operating Guide

Proper Disposal Procedures for ML226: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling ML226 require specific safety and disposal information to ensure a safe laboratory environment and compliance with regulations. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide provides general procedures for the disposal of similar chemical compounds, emphasizing the need for a risk assessment by qualified personnel.

It is critical to note that without a specific SDS for this compound, detailed quantitative data on its physical and chemical properties, toxicity, and environmental hazards are not available. Therefore, the following procedures are based on best practices for handling novel chemical entities and related compounds like triazole urea inhibitors.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. The following are general precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

This compound Disposal Workflow

The proper disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations. The following logical workflow outlines the general steps for disposal.

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Characterization and Segregation:

    • Based on available information for similar compounds, this compound should be treated as a hazardous chemical waste.

    • Segregate this compound waste from other waste streams. Do not mix with incompatible materials.

    • Separate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction quenching solutions).

  • Packaging:

    • Solid Waste: Place in a durable, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics.

    • Liquid Waste: Use a chemically compatible, non-reactive container with a screw-top cap. The container must be in good condition and not leaking. Label the container with "Hazardous Waste," the full chemical name, and an approximate concentration of this compound. Do not fill the container to more than 90% capacity to allow for expansion.

  • Storage:

    • Store the sealed and labeled waste containers in a designated and properly signed satellite accumulation area.

    • This area should be secure, away from general laboratory traffic, and have secondary containment to control any potential leaks.

  • Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • All disposal must be handled by a licensed and certified hazardous waste management company.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal. Follow your institution's specific documentation procedures for hazardous waste disposal.

Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its handling and disposal. Always prioritize the guidance of your institution's Environmental Health and Safety department and adhere to all applicable regulations.

Personal protective equipment for handling ML226

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of ML226, a potent inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11). Given the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach to personal protective equipment (PPE) and handling procedures based on general best practices for novel chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Respiratory Full-face Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR)An N100, P100, or equivalent particulate filter is crucial to prevent inhalation of the powdered compound. A full-face respirator also provides eye protection.
Eyes & Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Hands Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound. Check for any signs of degradation or perforation.
Body Disposable Lab Coat or Chemical-Resistant GownA disposable, solid-front lab coat or gown is necessary to protect skin and clothing from contamination. Ensure cuffs are tucked into the inner gloves.
Feet Closed-toe Shoes and Disposable Shoe CoversSturdy, closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn to prevent the tracking of any spilled material out of the handling area.

Handling and Storage Protocols

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Open the package in a designated containment area, such as a chemical fume hood.

  • Verify that the primary container is sealed and intact.

Weighing and Aliquoting:

  • All manipulations of solid this compound must be conducted in a certified chemical fume hood or a glove box to control airborne particulates.

  • Use anti-static weigh boats and tools to minimize the dispersal of the powder.

  • Prepare solutions in the fume hood.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the supplier's documentation for specific storage temperature recommendations.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Fume Hood a->b c Weigh Solid this compound b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate & Package Waste f->g h Doff PPE g->h i Dispose of Hazardous Waste h->i

Procedural workflow for handling this compound.

Logical Relationship of Safety Measures

The core of safe handling lies in a multi-layered approach to containment and personal protection, as illustrated in the diagram below.

cluster_containment Primary & Secondary Containment compound This compound (Potent Compound) fume_hood Chemical Fume Hood compound->fume_hood Handled within sealed_container Sealed Containers compound->sealed_container Stored in ppe Personal Protective Equipment (PPE) fume_hood->ppe Requires sealed_container->ppe Requires researcher Researcher ppe->researcher Worn by

Interrelation of safety components.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.